molecular formula C27H30N6O3 B610453 Rezivertinib CAS No. 1835667-12-3

Rezivertinib

Cat. No.: B610453
CAS No.: 1835667-12-3
M. Wt: 486.6 g/mol
InChI Key: BPMZUKYFIDPLEA-UHFFFAOYSA-N
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Description

Rezivertinib (BPI-7711) is an investigational, novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its research value lies in its high selectivity for EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC) . The compound acts by irreversibly binding to the ATP-binding site of mutant EGFR, thereby inhibiting its kinase activity and disrupting downstream signaling pathways like Ras-Raf-MEK-ERK and PI3K-AKT-mTOR. This inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring these specific mutations . Clinical studies have highlighted its promising efficacy and manageable safety profile. In the phase 3 REZOR trial, this compound demonstrated superior progression-free survival compared to gefitinib as a first-line treatment for EGFR-mutant advanced NSCLC . Furthermore, research indicates that this compound has excellent central nervous system (CNS) penetration, showing significant antitumor activity in patients with CNS metastases . These properties make this compound a critical tool for biomedical researchers studying resistance mechanisms in EGFR-mutant cancers and exploring novel targeted therapeutic strategies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMZUKYFIDPLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835667-12-3
Record name Rezivertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REZIVERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65F5M6BD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rezivertinib's Mechanism of Action in EGFR-Mutant Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rezivertinib (BPI-7711) is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed for high selectivity towards sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][4][5][6] A key characteristic of this compound is its minimal activity against wild-type EGFR (wtEGFR), which is anticipated to result in a more favorable safety profile compared to less selective inhibitors.[2][7] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound functions as a covalent, irreversible inhibitor of mutant EGFR. Its mechanism involves a two-step process:

  • Reversible Binding: Initially, this compound reversibly binds to the ATP-binding site within the kinase domain of the mutant EGFR. This initial non-covalent interaction is a critical determinant of its overall potency.

  • Irreversible Covalent Bonding: Following the initial binding, a reactive acrylamide group on the this compound molecule forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding permanently locks the inhibitor in place, leading to a sustained blockade of EGFR signaling.

By irreversibly binding to the ATP pocket, this compound prevents the binding of ATP, thereby inhibiting the autophosphorylation of the EGFR kinase domain and the subsequent activation of downstream signaling pathways. This targeted inhibition ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis in EGFR-mutant cancer cells.[2]

Data Presentation

The in vitro potency of this compound has been evaluated across various EGFR-mutant and wild-type cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Cellular Activity of this compound (GI50)
Cell LineEGFR Mutation StatusGI50 (nM)
PC-9Exon 19 Deletion13.3[1]
HCC827L858R6.8[1]
NCI-H1975L858R/T790M22[1]
A431Wild-Type>1000[1]

Signaling Pathways

This compound's inhibition of mutant EGFR leads to the downregulation of key downstream signaling cascades that are crucial for tumor growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Diagram 1: EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against various EGFR kinase mutants and wild-type EGFR.

Methodology:

  • Reagents:

    • Recombinant human EGFR kinase domains (wild-type, L858R, Exon 19 deletion, L858R/T790M).

    • ATP.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • This compound (dissolved in DMSO).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the EGFR kinase, peptide substrate, and this compound (or DMSO as a vehicle control) to the kinase buffer.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

    • Luminescence is measured using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Inhibition_Assay_Workflow A Prepare serial dilutions of this compound B Add EGFR kinase, peptide substrate, and this compound to 384-well plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Diagram 2: Kinase Inhibition Assay Workflow.
Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines harboring different EGFR mutations.

Methodology:

  • Reagents and Materials:

    • EGFR-mutant cell lines (e.g., PC-9, HCC827, NCI-H1975) and a wild-type EGFR cell line (e.g., A431).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound (dissolved in DMSO).

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTS reagent).

    • 96-well clear-bottom white plates.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) in complete medium.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a specified time (e.g., 10 minutes for CellTiter-Glo® or 1-4 hours for MTS).

    • Measure luminescence or absorbance using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) values by plotting the data using a non-linear regression model.

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the EGFR downstream signaling pathways.

Methodology:

  • Reagents and Materials:

    • EGFR-mutant cell lines.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin.

    • HRP-conjugated secondary antibodies.

    • ECL Western Blotting Substrate.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

    • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Western_Blot_Workflow A Cell treatment with this compound B Cell lysis and protein quantification A->B C SDS-PAGE and protein transfer B->C D Membrane blocking C->D E Primary antibody incubation D->E F Secondary antibody incubation E->F G Signal detection and analysis F->G

Diagram 3: Western Blot Workflow.

Conclusion

This compound is a potent and selective third-generation EGFR TKI that effectively targets both sensitizing and T790M resistance mutations in EGFR. Its mechanism of action, centered on the irreversible covalent inhibition of the mutant EGFR kinase, leads to the blockade of critical downstream signaling pathways, resulting in the suppression of tumor cell proliferation and survival. The preclinical data demonstrate its high potency against clinically relevant EGFR mutations while sparing wild-type EGFR, suggesting a favorable therapeutic window. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors.

References

Rezivertinib (BPI-7711): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib, also known as BPI-7711, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action, with a focus on presenting data in a structured format and providing detailed experimental methodologies.

Chemical Structure and Properties

This compound is a potent and irreversible inhibitor of mutant EGFR.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide[3]
Synonyms BPI-7711, AC0010, Avitinib[3]
CAS Number 1835667-12-3[3]
Molecular Formula C₂₇H₃₀N₆O₃[3]
Molecular Weight 486.57 g/mol [3]
SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C[3]
Solubility Soluble in DMSO (24 mg/mL)[4]

Mechanism of Action

This compound functions as a targeted therapy by selectively and irreversibly inhibiting the kinase activity of mutant forms of the epidermal growth factor receptor (EGFR).[2] EGFR is a transmembrane protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] In many cancers, particularly non-small cell lung cancer, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.

This compound is designed to specifically target EGFR with activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which often emerges after treatment with first- or second-generation EGFR inhibitors.[1] By covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR, this compound effectively blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] A key advantage of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to result in a more favorable safety profile with fewer off-target effects.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Mutant EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->EGFR Irreversibly Inhibits GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound's inhibition of the mutant EGFR signaling pathway.

Pharmacological Properties

This compound exhibits potent and selective inhibitory activity against various EGFR mutations. The following tables summarize key in vitro and in vivo data.

In Vitro Activity
Cell LineEGFR MutationGI₅₀ (nM)Reference
PC9del1913.3[2]
HCC827L858R6.8[2]
NCI-H1975L858R/T790M22[2]
A431Wild-Type>1000[2]
In Vivo Activity in NCI-H1975 Xenograft Model
Dose (mg/kg/day, oral)OutcomeReference
12.5112% longer average survival in H1975-luc mice[2]
50115% improved average overall survival (28 vs. 13 days)[2]

Clinical Trials Summary

This compound has undergone several clinical trials to evaluate its safety and efficacy.

PhasePatient PopulationDosageKey OutcomesReference
IAdvanced NSCLC with EGFR T790M mutation30-300 mg once dailyORR: 59.3%; Median PFS: 9.7 months[7]
IIbLocally advanced or metastatic/recurrent EGFR T790M-mutated NSCLC180 mg once dailyORR: 64.6%; DCR: 89.8%; Median PFS: 12.2 months[6]

Experimental Protocols

Synthesis of this compound (BPI-7711)

The synthesis of this compound is described in patent WO2016094821A2 and involves a multi-step process.[6][8] A general outline of the synthesis is provided below. It is important to note that this is a simplified representation and the actual synthesis requires specialized knowledge and equipment in organic chemistry.

Synthesis_Workflow Start Starting Materials: Rezi-001 and Rezi-002 Step1 Nucleophilic Substitution Start->Step1 Intermediate1 Rezi-003 Step1->Intermediate1 Step2 Fe-mediated Reduction Intermediate1->Step2 Intermediate2 Rezi-004 Step2->Intermediate2 Step3 Amidation with Rezi-005 Intermediate2->Step3 Final This compound (BPI-7711) Step3->Final

Caption: Simplified workflow for the synthesis of this compound.

Step 1: Nucleophilic Substitution

  • React intermediate Rezi-001 with Rezi-002 in a suitable solvent to yield intermediate Rezi-003.[6]

Step 2: Fe-mediated Reduction

  • Reduce the nitro group of Rezi-003 using iron (Fe) in an acidic medium to form the corresponding aniline derivative, Rezi-004.[6]

Step 3: Amidation

  • React Rezi-004 with an acryloyl chloride derivative (Rezi-005) to form the final product, this compound.[6]

Note: The exact structures of Rezi-001, Rezi-002, and Rezi-005, as well as detailed reaction conditions (solvents, temperatures, catalysts), are specified in the patent literature.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against EGFR kinase.

Materials:

  • Recombinant human EGFR (wild-type and mutant forms)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the substrate, and the diluted this compound or DMSO (for control).

  • Add the recombinant EGFR enzyme to each well to initiate the kinase reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP concentration using the Kinase-Glo® kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo NCI-H1975 Xenograft Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using the NCI-H1975 human NSCLC cell line.[9]

Materials:

  • NCI-H1975 cells

  • Athymic nude mice (e.g., BALB/c nude)

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Culture NCI-H1975 cells to a sufficient number.

  • Harvest the cells and resuspend them in a mixture of media and Matrigel.

  • Subcutaneously inject approximately 1 x 10⁶ NCI-H1975 cells into the flank of each mouse.[9]

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising third-generation EGFR TKI with potent activity against clinically relevant EGFR mutations, including the T790M resistance mutation. Its high selectivity and demonstrated efficacy in preclinical and clinical studies position it as a valuable therapeutic option for patients with NSCLC. The information and protocols provided in this guide are intended to support further research and development efforts in the field of targeted cancer therapy.

References

Rezivertinib: A Preclinical In-Vitro and In-Vivo Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib (also known as AC0010 and BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical in-vitro and in-vivo studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound is an orally active, highly selective, and irreversible third-generation EGFR TKI.[3] At the molecular level, this compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways.[1] A key characteristic of this compound is its high potency against EGFR activating mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR, thereby reducing the likelihood of dose-limiting toxicities associated with non-selective EGFR inhibition.[3]

In-Vitro Studies

Cellular Proliferation Assays

This compound has demonstrated potent and selective inhibition of cellular proliferation in NSCLC cell lines harboring various EGFR mutations. The half-maximal growth inhibition (GI50) values from these studies are summarized in the table below.

Cell LineEGFR Mutation StatusGI50 (nM)
PC9del1913.3
HCC827L858R6.8
NCI-H1975del19/T790M22
A431EGFR WT>1000

Table 1: this compound In-Vitro Cellular Proliferation Data [3]

Experimental Protocol: Cell Viability Assay (Representative)

While the specific assay used in the this compound preclinical studies is not publicly detailed, a common method for determining GI50 values is the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To measure the effect of this compound on the viability of NSCLC cell lines.

Materials:

  • NSCLC cell lines (PC9, HCC827, NCI-H1975, A431)

  • This compound

  • Complete cell culture medium

  • 96-well opaque-walled multiwell plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound is prepared in the culture medium. The medium from the cell plates is removed, and the cells are treated with varying concentrations of this compound. Control wells receive vehicle (e.g., DMSO) at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and Luminescence Reading: After incubation, the plates and the CellTiter-Glo® Reagent are equilibrated to room temperature. An equal volume of CellTiter-Glo® Reagent is added to each well. The plate is then placed on an orbital shaker for a brief period to induce cell lysis. After a short incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The GI50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[5][6]

In-Vivo Studies

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human NSCLC.

Animal ModelTreatment and DosageOutcome
NCI-H1975-luc human NSCLC xenograft miceThis compound (6.25-25 mg/kg/day, orally for 14 days)Significant tumor regression.
NCI-H1975-luc human NSCLC xenograft miceThis compound (12.5 mg/kg/day, orally for 14 days)112% longer average survival.
NCI-H1975-luc human NSCLC xenograft miceThis compound (50 mg/kg/day, orally)115% improved average overall survival (28 days vs. 13 days).

Table 2: this compound In-Vivo Efficacy Data [3]

Experimental Protocol: Xenograft Mouse Model (Representative)

The following is a representative protocol for establishing and utilizing an NCI-H1975 xenograft model to evaluate the in-vivo efficacy of this compound.

Objective: To assess the anti-tumor activity of this compound in a mouse model of human NSCLC.

Materials:

  • NCI-H1975 cells

  • Immunocompromised mice (e.g., BALB/c nude or NOD-scid gamma mice)

  • Matrigel

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Animal housing and care facilities

Procedure:

  • Cell Preparation and Implantation: NCI-H1975 cells are cultured and harvested during their exponential growth phase. The cells are then resuspended in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel. A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.[1][7]

  • Tumor Growth and Monitoring: The mice are monitored regularly for tumor formation. Tumor volume is measured periodically (e.g., twice a week) using calipers and calculated using the formula: (Length x Width^2) / 2. The body weight of the mice is also monitored as an indicator of general health.[1][8]

  • Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered orally at the specified doses and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume and body weight continue to be monitored throughout the treatment period. The primary efficacy endpoint is often the inhibition of tumor growth, which can be expressed as a percentage of the control group's tumor growth. Survival studies may also be conducted, where the endpoint is the time to reach a specific tumor volume or the overall survival time.[1]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2/Sos EGFR->Grb2 Autophosphorylation & Adaptor Binding PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Irreversible Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow for this compound

The following diagram outlines a typical workflow for the preclinical evaluation of a TKI like this compound.

Preclinical_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_decision Decision Point Kinase_Assay EGFR Kinase Inhibition Assay Cell_Proliferation Cell Proliferation Assays (e.g., GI50 determination) Kinase_Assay->Cell_Proliferation Signaling_Analysis Downstream Signaling Analysis (e.g., Western Blot) Cell_Proliferation->Signaling_Analysis PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Signaling_Analysis->PK_Studies Xenograft_Models Xenograft Efficacy Models (e.g., NCI-H1975) PK_Studies->Xenograft_Models Toxicity_Studies Toxicology Studies Xenograft_Models->Toxicity_Studies IND_Decision IND-Enabling Studies & Go/No-Go Decision for Clinical Trials Toxicity_Studies->IND_Decision

References

Rezivertinib: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib (BPI-7711) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. Its high selectivity for mutant EGFR over wild-type (WT) EGFR aims to reduce the dose-limiting toxicities associated with earlier-generation EGFR inhibitors.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, offering a foundational understanding for further research and development. The data presented herein is crucial for informing clinical trial design and elucidating the mechanisms that drive this compound's potent anti-tumor activity.

Pharmacodynamics in Animal Models

This compound has shown significant dose-dependent anti-tumor efficacy in multiple preclinical xenograft models of human NSCLC. These studies have been instrumental in establishing the drug's potency against EGFR-mutated cancers, including those with the T790M resistance mutation, and in demonstrating its activity against brain metastases.

Tumor Growth Inhibition in Xenograft Models

This compound has been evaluated in several mouse xenograft models utilizing human NSCLC cell lines with specific EGFR mutations. The key findings from these studies are summarized below.

Table 1: Summary of this compound Efficacy in Mouse Xenograft Models

Animal ModelCell LineEGFR Mutation(s)Dosing RegimenKey Efficacy EndpointsReference
Nude MiceNCI-H1975T790M/L858R6.25, 12.5, 25 mg/kg, PO, QD for 14 daysSignificant tumor regression. At 25 mg/kg, 100% tumor growth inhibition (TGI), 19.3-day tumor growth delay, and 100% incidence of complete regressions.[2]
Nude MiceHCC827del ex196.25 mg/kg, PO, QD100% incidence of complete regressions.[2]
H1975-luc Human NSCLC MiceH1975-lucdel ex19/T790M12.5 mg/kg/day, PO for 14 days112% longer average survival.[3]
H1975-luc Human NSCLC MiceH1975-lucdel ex19/T790M50 mg/kg/day, PO115% longer average overall survival (28 days vs. 13 days).[3]
Target Engagement and Signaling Pathway Modulation

The primary mechanism of action of this compound is the irreversible inhibition of EGFR kinase activity. Preclinical studies have confirmed target engagement through the assessment of EGFR phosphorylation (pEGFR) in tumor tissues.

Table 2: Pharmacodynamic Effects of this compound on EGFR Signaling in NCI-H1975 Xenograft Model

Dose (mg/kg)Time PointEffect on pEGFRKey FindingsReference
6.25, 12.5, 25, 502 hours post-doseDose-dependent inhibitionConcentrations >20 nmol/L resulted in 100% inhibition of pEGFR.[2]
12.5, 50Up to 24 hoursSustained inhibitionInhibition of EGFR phosphorylation was observed for at least 24 hours after a single dose, indicating irreversible and long-lasting in vivo activity.[2]

Experimental Protocols

Xenograft Tumor Model Studies
  • Animal Models: Nude mice are commonly used for establishing xenograft models with human cancer cell lines.[2]

  • Cell Lines:

    • NCI-H1975: Human NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation.[2]

    • HCC827: Human NSCLC cell line with an exon 19 deletion (del ex19) activating mutation.[2]

    • H1975-luc: A luciferase-enabled variant of the NCI-H1975 cell line, allowing for bioluminescence imaging to monitor tumor growth.[3][4]

  • Tumor Implantation: Human NSCLC cells are implanted subcutaneously or orthotopically (in the lung or brain) in immunocompromised mice.[4]

  • Drug Administration: this compound (BPI-7711) is administered orally (PO), typically once daily (QD).[2]

  • Efficacy Evaluation: Tumor volume is measured regularly, and endpoints such as tumor growth inhibition (TGI), tumor growth delay, and survival are assessed.[2][3]

Western Blotting for pEGFR Analysis
  • Sample Collection: Nude mice with established H1975 tumor xenografts are treated with this compound. At specified time points post-dose, mice are sacrificed, and plasma and tumor samples are collected.[2]

  • Protein Extraction: Tumor samples are processed to extract total protein.

  • Western Blotting: Tumor lysates are subjected to Western blot analysis to detect phosphorylated EGFR (pEGFR) and total EGFR. Beta-actin is often used as a loading control.[2]

  • Antibodies: Specific primary antibodies against pEGFR and total EGFR are used, followed by secondary antibodies for detection.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Mutant EGFR EGF->EGFR Binds pEGFR Phosphorylated EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation This compound This compound This compound->EGFR Irreversibly Binds & Inhibits ATP ATP ATP->pEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) pEGFR->Downstream Activates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition by this compound.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Human NSCLC Cell Culture (e.g., NCI-H1975) Implantation 2. Subcutaneous/Orthotopic Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Administration of this compound or Vehicle Randomization->Dosing Tumor_Measurement 6. Regular Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD_Sampling 7. Collect Tumor & Plasma for PK/PD Analysis Dosing->PK_PD_Sampling Efficacy_Endpoints 8. Determine TGI, Survival, etc. Tumor_Measurement->Efficacy_Endpoints Western_Blot 9. Analyze pEGFR/EGFR by Western Blot PK_PD_Sampling->Western_Blot

Caption: Typical Workflow for a this compound Xenograft Study.

Pharmacokinetics in Animal Models

While detailed quantitative pharmacokinetic data from animal models is not extensively published in the public domain, preclinical studies have highlighted key characteristics of this compound's profile, particularly its distribution to the central nervous system (CNS).

Brain Penetration and Distribution

A significant feature of this compound is its ability to cross the blood-brain barrier.

  • Rat Studies: Preclinical evaluations in rats demonstrated that this compound achieves significant exposure in the brain. Pharmacokinetic analysis of plasma, brain, and cerebrospinal fluid (CSF) after oral dosing confirmed its penetration into the CNS.[4] Furthermore, studies showed that this compound accumulates in both brain and tumor tissue, with the highest concentrations observed at the 4-hour time point post-administration.[4]

This excellent CNS penetration is a critical attribute, as brain metastases are a common and challenging complication of NSCLC. The ability of this compound to reach therapeutic concentrations in the brain provides a strong rationale for its efficacy in treating or preventing CNS lesions.

Discussion and Future Directions

The preclinical data for this compound in animal models provides a robust foundation for its clinical development. The potent, dose-dependent anti-tumor activity in xenograft models harboring EGFR activating and resistance mutations, coupled with the clear evidence of target engagement through the inhibition of EGFR phosphorylation, underscores its therapeutic potential. The demonstrated ability to penetrate the blood-brain barrier is a key differentiator and addresses a significant unmet need in the management of NSCLC.

While the available data is compelling, a more detailed public disclosure of the full preclinical pharmacokinetic profile, including parameters such as AUC, Cmax, Tmax, and half-life in different animal species, would be beneficial for the scientific community. Further studies exploring the metabolism and excretion pathways of this compound would also provide a more complete understanding of its disposition.

References

The Discovery and Development of Rezivertinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezivertinib (also known as BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][2] This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical findings, and extensive clinical trial data. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction: The Challenge of EGFR-Mutated NSCLC

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A subset of NSCLC patients harbors activating mutations in the epidermal growth factor receptor (EGFR) gene, which drives tumor proliferation and survival. While first and second-generation EGFR TKIs have shown efficacy, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary T790M mutation in the EGFR gene. This created a critical need for novel therapies that could overcome this resistance mechanism.

This compound was developed by Beta Pharma to address this unmet medical need.[3] It is an orally available, irreversible third-generation EGFR-TKI designed to selectively target both the initial sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4][5]

Mechanism of Action

This compound functions by covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell growth and survival.[1] The primary signaling cascades inhibited by this compound include:

  • Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

  • PI3K-AKT-mTOR Pathway: This pathway plays a critical role in cell growth, metabolism, and apoptosis.

By disrupting these key oncogenic signaling pathways, this compound induces cell cycle arrest and apoptosis in EGFR-mutant cancer cells.[1] Its high selectivity for mutant EGFR over wild-type EGFR is a key characteristic, leading to a more favorable safety profile compared to earlier-generation, less selective EGFR inhibitors.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis Inhibits

Diagram 1: this compound's Mechanism of Action on EGFR Signaling Pathways.

Preclinical Development

The preclinical evaluation of this compound established its potency and selectivity against EGFR mutations, providing a strong rationale for its clinical development.

In Vitro Studies

3.1.1. Kinase Inhibition Assays

  • Objective: To determine the inhibitory activity of this compound against various EGFR kinase mutants.

  • Methodology (General Protocol): Biochemical assays are typically performed using purified recombinant EGFR kinase domains (wild-type and various mutant forms). The kinase reaction is initiated by adding ATP and a substrate peptide. The inhibitory effect of this compound is measured by quantifying the amount of phosphorylated substrate, often through methods like luminescence-based ATP detection (e.g., Kinase-Glo®) or enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) is then calculated.

  • Results: While specific IC50 values from the original preclinical studies are not publicly detailed, subsequent data confirms high potency against common activating EGFR mutations and the T790M resistance mutation.

3.1.2. Cell Proliferation Assays

  • Objective: To assess the effect of this compound on the proliferation of NSCLC cell lines with different EGFR mutation statuses.

  • Methodology (General Protocol): NSCLC cell lines (e.g., PC-9 with exon 19 deletion, HCC827 with L858R, and NCI-H1975 with L858R/T790M) are cultured in the presence of varying concentrations of this compound. Cell viability is measured after a defined period (e.g., 72 hours) using assays such as those based on resazurin or CellTiter-Glo®. The half-maximal growth inhibition (GI50) is then determined.

  • Results:

Cell LineEGFR MutationGI50 (nM)
PC-9Exon 19 deletion13.3
HCC827L858R6.8
NCI-H1975L858R / T790M22
A431Wild-Type EGFR>1000
Data sourced from MedChemExpress.[6]
In Vivo Studies
  • Objective: To evaluate the anti-tumor efficacy and pharmacokinetics of this compound in animal models.

  • Methodology (General Protocol): Xenograft models are established by subcutaneously or orthotopically implanting human NSCLC cells (e.g., NCI-H1975) into immunocompromised mice. Once tumors are established, mice are treated orally with this compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target engagement). Pharmacokinetic studies involve administering this compound to animals and collecting blood samples at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Results: In vivo studies demonstrated that this compound treatment leads to significant tumor regression in EGFR-mutant xenograft models. The compound also showed excellent central nervous system (CNS) penetration, suggesting its potential to treat brain metastases.[6]

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Kinase Inhibition Assays (IC50) Cell_Assay Cell Proliferation Assays (GI50) Kinase_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (ADME) Cell_Assay->PK_Studies Lead Candidate Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies IND_Filing IND Filing Efficacy_Studies->IND_Filing

Diagram 2: General Preclinical to Clinical Development Workflow.

Clinical Development

This compound has undergone a comprehensive clinical development program, progressing through Phase I, II, and III trials to evaluate its safety and efficacy in NSCLC patients.

Phase I/IIa Study (NCT03386955)
  • Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced NSCLC with the EGFR T790M mutation, and to determine the recommended Phase II dose (RP2D).[5][7]

  • Methodology: This was a dose-escalation and expansion study.[5] Patients received oral this compound once daily at doses ranging from 30 mg to 300 mg.[8] The primary endpoints were safety for the dose-escalation phase and objective response rate (ORR) for the overall study population.[5][8]

  • Key Results:

    • No dose-limiting toxicities were observed.[8]

    • The RP2D was determined to be 180 mg once daily.[9]

    • In the first-line treatment cohort (Phase IIa), the ORR was 83.7%.[7]

    • The median progression-free survival (PFS) in the first-line cohort was 20.7 months.[7]

    • The safety profile was manageable, with the most common treatment-related adverse events being decreased white blood cell count, decreased platelet count, and anemia.[8][10]

Phase I/IIa (First-Line) Efficacy Data
Endpoint Result
Objective Response Rate (ORR)83.7% (95% CI: 69.3-93.2)[7]
Disease Control Rate (DCR)97.7% (95% CI: 87.7-99.9)[11]
Median Duration of Response (DoR)19.3 months (95% CI: 15.8-25.0)[7]
Median Progression-Free Survival (PFS)20.7 months (95% CI: 13.8-24.8)[7]
Phase IIb Study (NCT03812809)
  • Objective: To further evaluate the efficacy and safety of this compound (180 mg once daily) in patients with locally advanced or metastatic/recurrent EGFR T790M-mutated NSCLC who had progressed on prior EGFR-TKI therapy.[10]

  • Methodology: This was a single-arm, open-label study. The primary endpoint was ORR as assessed by a blinded independent central review (BICR).[10]

  • Key Results:

    • The ORR was 64.6%.[10]

    • The median PFS was 12.2 months.[10]

    • The median overall survival (OS) was 23.9 months.[10]

    • This compound demonstrated promising efficacy in patients with brain metastases.[10]

Phase IIb (Second-Line) Efficacy Data
Endpoint Result
Objective Response Rate (ORR)64.6% (95% CI: 58.0-70.8)[10]
Disease Control Rate (DCR)89.8% (95% CI: 85.1-93.4)[10]
Median Duration of Response (DoR)12.5 months (95% CI: 10.0-13.9)[10]
Median Progression-Free Survival (PFS)12.2 months (95% CI: 9.6-13.9)[10]
Median Overall Survival (OS)23.9 months (95% CI: 20.0-NC)[10]
Phase III REZOR Study (NCT03866499)
  • Objective: To compare the efficacy and safety of this compound versus Gefitinib as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR mutations.[12]

  • Methodology: A randomized, double-blind, multicenter study where patients were assigned in a 1:1 ratio to receive either this compound (180 mg/day) or Gefitinib (250 mg/day).[12] The primary endpoint was PFS.[13]

  • Key Results:

    • This compound demonstrated a statistically significant and clinically meaningful improvement in PFS compared to Gefitinib.[12]

    • The safety profile of this compound was manageable and consistent with previous studies.[12]

Phase III REZOR (First-Line) Efficacy Data This compound Gefitinib
Endpoint Result Result
Median Progression-Free Survival (PFS)19.3 months[12]9.6 months[12]
Hazard Ratio (HR) for PFS0.48 (95% CI: 0.36-0.63)[13]
Median PFS (CNS Metastases)16.0 months[12]9.7 months[12]

Regulatory Milestones

  • 2017: Chinese clinical trial application (CTA) for this compound was filed and approved.[8]

  • January 2024: New Drug Application (NDA) was accepted by the China National Medical Products Administration (NMPA).[8]

  • May 20, 2024: The NMPA approved this compound for the second-line treatment of patients with EGFR T790M-mutated NSCLC.[8]

  • December 29, 2024 (Anticipated): NMPA approval for the first-line treatment of EGFR-mutated NSCLC is expected.[8]

Development_Timeline cluster_preclinical Preclinical cluster_clinical_trials Clinical Trials cluster_regulatory Regulatory Discovery Discovery & Lead Optimization Phase1 Phase I/IIa (NCT03386955) 2017-2019 Discovery->Phase1 CTA Approval (2017) Phase2b Phase IIb (NCT03812809) 2019-2020 Phase1->Phase2b Phase3 Phase III REZOR (NCT03866499) 2019-2022 Phase2b->Phase3 Approval_2L NMPA Approval (2nd Line) May 2024 Phase3->Approval_2L Approval_1L Anticipated NMPA Approval (1st Line) Dec 2024 Approval_2L->Approval_1L

Diagram 3: this compound Development and Regulatory Timeline.

Conclusion

This compound has demonstrated a robust efficacy and manageable safety profile throughout its comprehensive preclinical and clinical development program. As a potent and selective third-generation EGFR-TKI, it represents a significant advancement in the treatment of EGFR-mutated NSCLC, offering a valuable therapeutic option for patients with both treatment-naïve disease and those who have developed resistance to earlier-generation inhibitors. The successful development of this compound underscores the importance of targeted therapies in oncology and provides a clear pathway for future research in overcoming resistance mechanisms in cancer.

References

Rezivertinib's Binding Affinity to EGFR T790M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rezivertinib (formerly BPI-7711) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both activating EGFR mutations and the formidable T790M resistance mutation. This mutation is a primary driver of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of this compound against the EGFR T790M mutation, supported by available preclinical data, experimental methodologies, and relevant signaling pathways.

Introduction

The efficacy of early-generation EGFR TKIs in NSCLC is often curtailed by the emergence of the T790M mutation within the EGFR kinase domain. This "gatekeeper" mutation enhances the ATP binding affinity of the receptor, thereby reducing the potency of ATP-competitive inhibitors.[1] Third-generation inhibitors, such as this compound, are engineered to overcome this resistance by forming a covalent and irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase.[2] This covalent interaction allows for potent and sustained inhibition, even in the presence of high intracellular ATP concentrations. This compound has demonstrated significant clinical efficacy in patients with EGFR T790M-mutated NSCLC.[3][4]

Binding Affinity and Potency

This compound exhibits high potency against EGFR harboring the T790M resistance mutation. The available quantitative data from preclinical studies are summarized below.

Cellular Potency (GI50)

The half-maximal growth inhibition (GI50) values demonstrate this compound's potent anti-proliferative activity in NSCLC cell lines with various EGFR mutations.

Cell LineEGFR Mutation StatusThis compound GI50 (nM)Reference
NCI-H1975del19/T790M22[5]
PC9del1913.3[5]
HCC827L858R6.8[5]
A431Wild-Type (WT)>1000[5]

Table 1: Cellular potency of this compound against various EGFR-mutated and wild-type NSCLC cell lines.

Mechanism of Action

This compound functions as a covalent, irreversible inhibitor of the EGFR tyrosine kinase. Its mechanism of action can be broken down into the following key steps:

  • Selective Binding: this compound is designed to selectively bind to the ATP-binding site of the mutant EGFR kinase domain.[1]

  • Covalent Bond Formation: The molecule contains a reactive acrylamide group that forms a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket. This irreversible binding ensures sustained inhibition of the kinase activity.

  • Inhibition of Autophosphorylation: By occupying the ATP-binding site and forming a covalent adduct, this compound prevents the autophosphorylation of the EGFR tyrosine kinase.[1]

  • Downstream Pathway Inhibition: The inhibition of EGFR autophosphorylation blocks the activation of downstream signaling cascades critical for tumor cell proliferation and survival, primarily the Ras-Raf-MEK-ERK and the PI3K-AKT-mTOR pathways.[1]

  • Induction of Apoptosis: The sustained blockade of these pro-survival signaling pathways ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells harboring the EGFR T790M mutation.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR (T790M) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Figure 1: this compound's inhibition of the EGFR T790M signaling pathway.

Experimental Protocols

While a specific, detailed experimental protocol for determining the binding affinity of this compound to EGFR T790M is not publicly available in the reviewed literature, a general methodology based on standard kinase assay protocols can be outlined. The LanthaScreen™ Eu Kinase Binding Assay is a common method for such determinations.

Principle of the LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the EGFR T790M kinase, and a fluorescently labeled, ATP-competitive tracer binds to the kinase's ATP pocket. This proximity results in a high FRET signal. When an inhibitor like this compound is introduced, it competes with the tracer for binding to the ATP pocket, leading to a decrease in the FRET signal. The IC50 value, the concentration of inhibitor required to reduce the F-ratio by 50%, can then be calculated.

Generalized Protocol for EGFR T790M Kinase Binding Assay
  • Reagent Preparation:

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., 1X Kinase Buffer A).

    • Prepare a solution containing the EGFR T790M kinase and the Eu-labeled anti-tag antibody.

    • Prepare a solution of the fluorescently labeled kinase tracer.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted this compound or control.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

    • Calculate the emission ratio of the acceptor (tracer) to the donor (Eu-antibody).

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Serial Dilution A1 Add this compound to Plate P1->A1 P2 Prepare Kinase/ Antibody Mixture A2 Add Kinase/ Antibody Mixture P2->A2 P3 Prepare Tracer Solution A3 Add Tracer Solution P3->A3 A1->A2 A2->A3 A4 Incubate at Room Temperature A3->A4 D1 Read Plate (TR-FRET) A4->D1 D2 Calculate Emission Ratio D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 D3->D4

References

The Cellular Impact of Rezivertinib: A Technical Guide to its Effects on Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by Rezivertinib (BPI-7711), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative data from clinical and preclinical studies, outlines representative experimental protocols, and visualizes the affected signaling cascades.

Executive Summary

This compound is a potent and irreversible inhibitor of mutant EGFR, demonstrating high selectivity for sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2][3] By covalently binding to the ATP-binding site of the mutant EGFR kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells, with minimal effect on wild-type EGFR, thereby reducing associated toxicities.[2][3] Clinical studies have demonstrated promising efficacy and a manageable safety profile for this compound in patients with EGFR-mutated non-small cell lung cancer (NSCLC).[4][5][6]

Mechanism of Action: Targeting the Core of Oncogenic Signaling

This compound's primary mechanism of action is the selective inhibition of mutant epidermal growth factor receptor (EGFR) tyrosine kinase.[1][7] In many NSCLC tumors, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth and proliferation through downstream signaling cascades.[1] this compound is designed to specifically target these mutated forms of EGFR.

Upon administration, this compound covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition. This action prevents the phosphorylation of EGFR and the subsequent activation of two major signaling pathways:

  • The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

  • The PI3K-AKT-mTOR Pathway: This cascade plays a central role in regulating cell growth, metabolism, and apoptosis.[1]

By disrupting these key oncogenic signaling pathways, this compound induces cell cycle arrest and programmed cell death (apoptosis) in cancer cells harboring the target EGFR mutations.[1] A significant advantage of this compound is its high potency against the T790M resistance mutation, a common reason for the failure of earlier generation EGFR inhibitors, while showing minimal activity against wild-type EGFR.[2][3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras-Raf-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR Mutant EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: this compound's Inhibition of EGFR Signaling Pathways.

Quantitative Data Summary

The efficacy of this compound has been evaluated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cellular Proliferation Inhibition
Cell LineEGFR Mutation StatusGI₅₀ (nM)
PC9del1913.3
HCC827L858R6.8
NCI-H1975L858R/T790M22
A431Wild-Type> 1000
Data sourced from MedChemExpress.[8]
Table 2: Clinical Efficacy of this compound in First-Line EGFR-Mutated NSCLC (Phase IIa Study)
Efficacy EndpointResult95% Confidence Interval
Objective Response Rate (ORR)83.7%69.3% - 93.2%
Median Duration of Response (DoR)19.3 months15.8 - 25.0 months
Median Progression-Free Survival (PFS)20.7 months13.8 - 24.8 months
Data from a study published in BMC Medicine, with a data cutoff of December 23, 2021.[4][9]
Table 3: Clinical Efficacy of this compound in T790M-Positive NSCLC (Phase IIb Study)
Efficacy EndpointResult95% Confidence Interval
Objective Response Rate (ORR)64.6%58.0% - 70.8%
Disease Control Rate (DCR)89.8%85.1% - 93.4%
Median Duration of Response (DoR)12.5 months10.0 - 13.9 months
Median Progression-Free Survival (PFS)12.2 months9.6 - 13.9 months
Median Overall Survival (OS)23.9 months20.0 - Not Calculable
Data from a study presented in the Journal of Clinical Oncology, with a data cutoff of December 23, 2021.[10]
Table 4: Phase 3 REZOR Trial: this compound vs. Gefitinib in First-Line EGFR-Mutant NSCLC
Efficacy EndpointThis compoundGefitinibHazard Ratio (95% CI)P-value
Median PFS19.3 months9.6 months0.48 (0.36 - 0.63)<.0001
Median PFS (Exon 19 Del)22.1 months9.7 months0.38 (0.26 - 0.57)<.0001
Median PFS (L858R)13.9 months9.6 months0.59 (0.40 - 0.85).0053
Median PFS (CNS Metastases)16.0 months9.7 months0.52 (0.34 - 0.80).003
Data from the REZOR trial published in The Lancet Respiratory Medicine.[6]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound on cellular pathways.

Western Blotting for EGFR Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on EGFR phosphorylation in a dose-dependent manner.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., NCI-H1975 cells with varying concentrations of this compound) B 2. Cell Lysis (Extraction of total protein) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separation of proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (with 5% BSA or milk) E->F G 7. Primary Antibody Incubation (Anti-pEGFR or Anti-Total EGFR) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Analysis I->J

Figure 2: Workflow for Western Blotting Analysis.

Methodology:

  • Cell Culture and Treatment: NCI-H1975 cells (harboring L858R/T790M mutations) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified period (e.g., 2 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated EGFR (pEGFR) and total EGFR. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

  • Imaging and Analysis: The chemiluminescent signals are captured using an imaging system, and the band intensities are quantified to determine the relative levels of pEGFR and total EGFR.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., PC9, HCC827, NCI-H1975) are seeded in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allowed to attach overnight.

  • Drug Treatment: The cells are treated with a serial dilution of this compound for 72 hours.

  • Viability Measurement (MTT):

    • MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

    • The medium is removed, and DMSO is added to dissolve the crystals.

    • The absorbance is measured at 570 nm.

  • Viability Measurement (CellTiter-Glo®):

    • The plate is equilibrated to room temperature.

    • CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The results are normalized to untreated control cells, and the half-maximal growth inhibitory concentration (GI₅₀) is calculated.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase domains.

Methodology:

  • Assay Setup: The assay is performed in a 384-well plate format. Each well contains a reaction buffer, a specific concentration of purified recombinant EGFR kinase (e.g., T790M mutant), a kinase substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: this compound is added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining in the well.

  • Data Analysis: The inhibitory activity of this compound is determined by measuring the reduction in kinase activity compared to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Resistance Mechanisms and Future Directions

While this compound is effective against the T790M mutation, acquired resistance can still emerge. Potential mechanisms of resistance to third-generation EGFR TKIs include the development of tertiary EGFR mutations (such as C797S), amplification of EGFR, or the activation of bypass signaling pathways involving other receptor tyrosine kinases like MET or HER2.[11][12][13] Understanding these resistance mechanisms is crucial for the development of next-generation therapies and combination strategies to further improve patient outcomes in EGFR-mutated NSCLC.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms This compound This compound Treatment Tumor EGFR T790M Mutant NSCLC This compound->Tumor Response Initial Tumor Response Tumor->Response Inhibition of EGFR Signaling Progression Acquired Resistance & Disease Progression Response->Progression C797S Tertiary EGFR Mutation (e.g., C797S) Progression->C797S Bypass Bypass Pathway Activation (e.g., MET/HER2 Amplification) Progression->Bypass Transformation Histologic Transformation (e.g., to SCLC) Progression->Transformation

Figure 3: Logical Flow of Treatment Response and Resistance.

Conclusion

This compound is a highly selective and potent third-generation EGFR TKI that effectively targets the key driver mutations in NSCLC, including the T790M resistance mutation. By inhibiting the EGFR signaling pathway, it disrupts critical cellular processes leading to tumor cell death. The quantitative data from extensive clinical trials underscore its significant therapeutic benefit. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other targeted therapies, paving the way for further advancements in the treatment of NSCLC.

References

Rezivertinib's Penetration of the Central Nervous System: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rezivertinib (BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations, including metastases to the central nervous system (CNS). While specific preclinical data on its blood-brain barrier (BBB) penetration, such as brain-to-plasma concentration ratios (Kp), are not extensively published, clinical trial results strongly indicate that this compound achieves therapeutic concentrations in the CNS. This technical guide synthesizes the available clinical data, outlines general experimental protocols for assessing CNS penetration of similar agents, and illustrates the relevant signaling pathways.

Introduction

The blood-brain barrier presents a formidable challenge to the effective treatment of brain metastases in NSCLC. Many therapeutic agents are unable to achieve sufficient concentrations in the CNS to exert a therapeutic effect. Third-generation EGFR TKIs have been designed to overcome some of these challenges, and this compound has emerged as a promising agent in this class with notable CNS activity. This document provides a detailed look at the evidence for this compound's CNS penetration and its implications for the treatment of NSCLC with brain metastases.

Clinical Efficacy in CNS Metastases

The clinical activity of this compound in patients with CNS metastases has been evaluated in several studies, most notably in pooled analyses of the NCT03386955 and NCT03812809 trials.[1][2] These studies have consistently shown that this compound leads to meaningful responses within the CNS.

Quantitative Clinical Data Summary
Efficacy EndpointPatient PopulationResult95% Confidence IntervalCitation
CNS Objective Response Rate (CNS-ORR) cFAS32.0%24.6% - 40.1%[1][2]
cEFR**68.9%53.4% - 81.8%[1][2]
Patients with ≥1 brain target lesion69.0%49.2% - 84.7%[3][4]
CNS Disease Control Rate (CNS-DCR) cFAS42.0%34.0% - 50.3%[1][2]
cEFR**100%92.1% - 100.0%[1][2]
Patients with ≥1 brain target lesion100%88.1% - 100%[3][4]
Median CNS Progression-Free Survival (CNS-PFS) cFAS16.5 months13.7 - Not Calculable[1][2]
Patients with CNS metastases16.6 months11.1 - Not Calculable[3]
Median CNS Duration of Response (CNS-DoR) cFAS13.8 months9.6 - Not Calculable[1][2]
Time to Progression of CNS Patients with ≥1 brain target lesion16.5 months9.7 - Not Calculable[3][4]

*cFAS (CNS Full Analysis Set): Patients with stable, asymptomatic CNS lesions at baseline.[2] **cEFR (CNS Evaluable for Response Set): Patients with measurable CNS lesions at baseline.[2]

Mechanism of Action and Signaling Pathway

This compound is a highly selective and irreversible inhibitor of EGFR with both sensitizing and T790M resistance mutations.[5][6] By binding to the ATP-binding site of the mutant EGFR, this compound blocks the autophosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways.[7] This leads to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound cluster_ras_pathway Ras-Raf-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_proliferation EGF EGF EGFR Mutant EGFR (e.g., T790M) EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols for Assessing CNS Penetration

While specific preclinical studies on this compound's BBB permeability are not publicly available, the following are standard methodologies used to evaluate the CNS penetration of small molecule inhibitors like EGFR TKIs.

In Vitro Blood-Brain Barrier Models
  • Objective: To assess the potential of a compound to cross the BBB and to determine if it is a substrate of key efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).

  • Methodology:

    • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are commonly used. These cells form a polarized monolayer with tight junctions, mimicking the BBB.

    • Transwell Assay: The cells are seeded on a microporous membrane in a Transwell insert, separating an apical (blood side) and a basolateral (brain side) chamber.

    • Permeability Assessment: The test compound (e.g., this compound) is added to either the apical or basolateral chamber. Samples are taken from the opposite chamber over time to determine the rate of transport.

    • Efflux Ratio Calculation: The apparent permeability coefficients (Papp) are calculated for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER significantly greater than 1 suggests the compound is a substrate for an efflux transporter.

    • Inhibitor Co-incubation: The assay can be repeated in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to confirm specific transporter interaction. A reduction in the ER in the presence of an inhibitor confirms the compound is a substrate.

InVitro_BBB_Workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Data Analysis A1 Seed MDCK-MDR1 cells on Transwell inserts A2 Culture until a confluent monolayer forms A1->A2 B1 Add this compound to Apical (A) or Basolateral (B) side A2->B1 B2 Incubate and collect samples from the receiver chamber over time B1->B2 B3 Analyze sample concentrations (e.g., by LC-MS/MS) B2->B3 C1 Calculate Papp (A-B) and Papp (B-A) B3->C1 C2 Calculate Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) C1->C2 C3 If ER > 1, potential P-gp substrate C2->C3

References

Rezivertinib: A Deep Dive into On-Target Efficacy and Off-Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib, also known as BPI-7711, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR T790M resistance mutations.[1][2][3] As with any targeted therapy, a thorough understanding of its kinase selectivity and potential off-target effects is paramount for predicting clinical efficacy, understanding potential toxicities, and guiding future drug development. This technical guide provides a comprehensive overview of the available data on this compound's kinase profiling and off-target effects, complete with experimental methodologies and visual representations of key biological pathways.

This compound is an irreversible inhibitor that covalently binds to the ATP-binding site of the EGFR kinase domain.[3][4] Its design is predicated on high potency against activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR to mitigate dose-limiting toxicities commonly associated with earlier generation EGFR TKIs.[1][3]

Kinase Profiling and Off-Target Effects

Cellular Proliferation Assays

Cell-based assays are instrumental in determining the functional consequences of kinase inhibition. The half-maximal growth inhibition (GI50) values for this compound in various NSCLC cell lines highlight its selectivity for EGFR-mutant cancers.

Cell LineEGFR Mutation StatusGI50 (nM)On-Target/Off-Target Indication
PC9del1913.3On-Target
HCC827L858R6.8On-Target
NCI-H1975L858R/T790M22On-Target (Resistance Mutation)
A431Wild-Type>1000Off-Target (or lack of on-target)

Data sourced from MedChemExpress.[5]

The data clearly demonstrates that this compound is significantly more potent in cell lines driven by activating and resistance mutations in EGFR compared to a cell line with wild-type EGFR, indicating a high degree of selectivity at the cellular level.

Experimental Protocols

Biochemical EGFR Inhibition Assay (Hypothetical Protocol based on common methodologies)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.

Objective: To determine the IC50 value of this compound against wild-type and mutant EGFR kinases.

Materials:

  • Recombinant human EGFR kinase domains (wild-type, L858R, del19, L858R/T790M)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[6]

  • ATP

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (serial dilutions)

  • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

  • Phosphocellulose filter mats

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the peptide substrate.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter mats.

  • Wash the filter mats extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Measure the amount of incorporated radioactivity on the filter mats using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based EGFR Phosphorylation Assay (Hypothetical Protocol based on common methodologies)

This protocol outlines a general procedure to assess the inhibitory effect of this compound on EGFR phosphorylation in living cells.

Objective: To determine the effect of this compound on ligand-induced EGFR autophosphorylation in a cellular context.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, A431)

  • Cell culture medium and supplements

  • This compound (serial dilutions)

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody against phosphorylated EGFR (e.g., p-EGFR Tyr1068)

    • Primary antibody against total EGFR

    • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Western blot reagents and equipment

  • Alternatively, a plate-based ELISA or HTRF assay can be used for higher throughput.[7]

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.

  • Starve the cells in serum-free medium for several hours to reduce basal EGFR phosphorylation.

  • Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the phosphorylation status of EGFR by Western blotting, ELISA, or HTRF using specific antibodies against p-EGFR and total EGFR.

  • Quantify the band intensities (for Western blot) or signal (for ELISA/HTRF) and normalize the p-EGFR signal to the total EGFR signal.

  • Calculate the percentage of inhibition of EGFR phosphorylation at each this compound concentration compared to the EGF-stimulated control.

Signaling Pathways and Visualizations

This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by mutant EGFR. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and growth.[8][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR Mutant EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway inhibited by this compound.

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Compound This compound Biochemical_Assay Radiometric or Fluorescence Assay Compound->Biochemical_Assay Cell_Assay Cell Proliferation or Phosphorylation Assay Compound->Cell_Assay Kinase_Panel Kinase Panel (Recombinant Kinases) Kinase_Panel->Biochemical_Assay IC50 IC50 Values Biochemical_Assay->IC50 Selectivity_Profile Kinase Selectivity Profile (On-target vs. Off-target) IC50->Selectivity_Profile Cell_Lines Cancer Cell Lines (Mutant & WT EGFR) Cell_Lines->Cell_Assay GI50_EC50 GI50 / EC50 Values Cell_Assay->GI50_EC50 GI50_EC50->Selectivity_Profile

Caption: Experimental workflow for kinase profiling.

Conclusion

This compound is a potent and highly selective third-generation EGFR TKI. The available data, primarily from cell-based assays, strongly supports its intended mechanism of action: potent inhibition of activating and T790M-resistant EGFR mutants with minimal impact on wild-type EGFR. This selectivity profile is a key factor in its favorable therapeutic window. While a comprehensive public kinome scan would provide a more granular view of its off-target interactions, the current evidence suggests a low propensity for significant off-target kinase inhibition. Further research and public dissemination of broader kinase profiling data will be invaluable in continuing to build a complete pharmacological profile of this important therapeutic agent.

References

Methodological & Application

Rezivertinib (BPI-7711): Application Notes and Protocols for Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on the dosage and administration of rezivertinib (BPI-7711), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The information is intended to guide researchers in designing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in non-small cell lung cancer (NSCLC) models.

Introduction

This compound is an orally active, irreversible EGFR-TKI that demonstrates high selectivity for both common activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] It shows minimal activity against wild-type EGFR, which may reduce some of the dose-limiting toxicities associated with less selective EGFR inhibitors.[3] Preclinical studies have highlighted its potential in causing tumor regression and prolonging survival in xenograft models of human NSCLC.[1][2]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies on this compound in various NSCLC xenograft models.

Table 1: Efficacy of this compound in NCI-H1975 Xenograft Model (EGFR L858R/T790M)

Dosage (Oral, QD)Treatment DurationKey Outcomes
6.25 mg/kgNot SpecifiedSignificant tumor regression observed.[1]
12.5 mg/kg14 days- Significant tumor regression.[1]- Increased average survival by 112% in an H1975-luciferase model.[2]
25 mg/kgNot Specified- Significant tumor regression.[1]- Achieved 100% tumor growth inhibition (TGI).[1]- Resulted in a 100% incidence of complete tumor regressions, with 10% of mice remaining tumor-free survivors.[1]- Delayed tumor growth by 19.3 days.[1]
50 mg/kgNot SpecifiedImproved average overall survival by 115% (28 days vs. 13 days).[2]

Table 2: Efficacy of this compound in HCC827 Xenograft Model (EGFR L858R)

Dosage (Oral, QD)Treatment DurationKey Outcomes
6.25 mg/kgNot SpecifiedProduced a 100% incidence of complete regressions.[1]

Table 3: Pharmacodynamic Effects of Single-Dose this compound in NCI-H1975 Xenograft Model

Dosage (Oral, Single Dose)Time Post-DoseKey Outcomes
12.5 mg/kg24 hours- Induced inhibition of EGFR phosphorylation for at least 24 hours.[1]- A dose of 12.5 mg/kg once daily was suggested to completely inhibit EGFR phosphorylation.[1]
50 mg/kg24 hoursInduced inhibition of EGFR phosphorylation for at least 24 hours.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Protocol 1: In Vivo Efficacy Study in NSCLC Xenograft Models

This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in nude mice bearing human NSCLC tumor xenografts.

1. Animal Models and Cell Lines:

  • Animal Strain: Athymic nude mice are commonly used for xenograft studies.
  • Cell Lines:
  • NCI-H1975: Human NSCLC cell line with EGFR L858R and T790M mutations.
  • HCC827: Human NSCLC cell line with an EGFR L858R activating mutation.

2. Tumor Implantation:

  • Culture NCI-H1975 or HCC827 cells under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture).
  • Subcutaneously inject the cell suspension (typically 5 x 106 to 1 x 107 cells) into the flank of each mouse.
  • Monitor tumor growth regularly using calipers.

3. This compound Formulation and Administration:

  • Formulation (Suggested): While the specific vehicle from the primary studies is not detailed, a common formulation for oral gavage in preclinical models is a suspension in a vehicle such as:
  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
  • 10% DMSO and 90% Corn Oil.
  • Preparation: Prepare fresh formulations daily. Dissolve this compound in DMSO first, then add the other components sequentially with thorough mixing.
  • Administration:
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups.
  • Administer this compound orally via gavage once daily (QD) at the desired dosages (e.g., 6.25, 12.5, 25, or 50 mg/kg).
  • The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

4. Efficacy Evaluation:

  • Measure tumor volume and body weight 2-3 times per week.
  • Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  • Monitor for signs of toxicity.
  • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis.
  • Calculate tumor growth inhibition (TGI) and assess for tumor regression.

Protocol 2: Pharmacodynamic Analysis of EGFR Phosphorylation

This protocol outlines the procedure to assess the effect of this compound on its target in tumor tissue.

1. Study Design:

  • Establish NCI-H1975 xenografts in nude mice as described in Protocol 1.
  • Once tumors are established, administer a single oral dose of this compound (e.g., 12.5 or 50 mg/kg) or vehicle.

2. Sample Collection:

  • At various time points post-dose (e.g., 2, 4, 8, 12, 24 hours), euthanize a cohort of mice.
  • Excise tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
  • Collect plasma samples if pharmacokinetic analysis is also planned.

3. Western Blot Analysis:

  • Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
  • Electrophoresis and Transfer:
  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Immunoblotting:
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C. A loading control like β-actin should also be used.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal to determine the extent of target inhibition.

Visualizations

Signaling Pathway of this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 19 Del / L858R + T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound (BPI-7711) This compound->EGFR Irreversible Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Culture NSCLC Cells (NCI-H1975 or HCC827) Implantation 2. Implant Cells into Nude Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing 5. Daily Oral Dosing (this compound or Vehicle) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Euthanize & Excise Tumors Monitoring->Endpoint Analysis 8. Analyze Data (TGI, Regression) Endpoint->Analysis PD_Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro Ex Vivo Analysis Xenograft 1. Establish NCI-H1975 Xenografts SingleDose 2. Administer Single Dose of this compound Xenograft->SingleDose SampleCollection 3. Collect Tumors at Time Points (2-24h) SingleDose->SampleCollection Lysis 4. Tumor Lysis & Protein Quantification SampleCollection->Lysis WesternBlot 5. Western Blot for p-EGFR & Total EGFR Lysis->WesternBlot Quantification 6. Densitometry & Analysis WesternBlot->Quantification

References

Application Notes and Protocols for Testing Rezivertinib Sensitivity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib (BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations, including the T790M resistance mutation.[1] This document provides detailed protocols for assessing the sensitivity of cancer cell lines to this compound, enabling researchers to evaluate its efficacy and elucidate its mechanism of action in a preclinical setting. The following protocols cover essential assays for determining cell viability, apoptosis induction, and the modulation of key signaling pathways.

Mechanism of Action

This compound selectively and irreversibly inhibits the kinase activity of mutant EGFR.[1] This blockade of EGFR signaling disrupts downstream pathways crucial for cell survival and proliferation, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in cancer cells harboring sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various NSCLC cell lines, providing a comparative measure of its potency across different EGFR mutation statuses.

Cell LineEGFR Mutation StatusThis compound IC50/GI50 (nM)Reference
PC-9Exon 19 Deletion13.3 (GI50)[1]
HCC827L858R6.8 (GI50)[1]
NCI-H1975L858R, T790M22 (GI50)[1]
A431Wild-Type>1000 (GI50)[1]

Experimental Protocols

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of this compound. The MTT and CellTiter-Glo® assays are two common methods.

a) MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[2][3][4]

Materials:

  • NSCLC cell lines

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

b) CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the manufacturer's instructions (Promega).[5][6][7][8][9]

Materials:

  • NSCLC cell lines

  • Complete growth medium

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 100 µL of the this compound dilutions to the wells. Include a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis using flow cytometry.[10][11][12][13]

Materials:

  • NSCLC cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.[6][7][12][14][15]

Materials:

  • NSCLC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed cells and treat with this compound for the desired time (e.g., 2, 6, 24 hours).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Densitometry analysis can be performed to quantify changes in protein phosphorylation relative to total protein and loading controls.

Mandatory Visualization

Rezivertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/MAPK pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Sensitivity Assays cluster_analysis Data Analysis CellCulture NSCLC Cell Lines (e.g., PC-9, NCI-H1975) RezivertinibTreatment Treat with this compound (Dose-response) CellCulture->RezivertinibTreatment Viability Cell Viability (MTT / CellTiter-Glo) RezivertinibTreatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) RezivertinibTreatment->Apoptosis WesternBlot Western Blot (p-EGFR, p-AKT) RezivertinibTreatment->WesternBlot IC50 IC50 Calculation Viability->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant ProteinQuant Protein Expression Quantification WesternBlot->ProteinQuant

Caption: Workflow for assessing this compound sensitivity in NSCLC cell lines.

References

Application Notes and Protocols for Rezivertinib in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib (BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that potently and selectively targets EGFR-sensitizing mutations and the T790M resistance mutation.[1][2] While this compound has shown significant efficacy as a monotherapy in non-small cell lung cancer (NSCLC), the exploration of its synergistic potential with standard chemotherapy agents is a critical area of research to enhance therapeutic outcomes and overcome potential resistance mechanisms.

These application notes provide a framework for investigating the combination of this compound with common chemotherapy agents used in NSCLC, such as platinum-based drugs (e.g., carboplatin) and antifolates (e.g., pemetrexed). The protocols outlined below are intended as a guide and should be adapted to specific experimental conditions and cell lines.

Mechanism of Action

This compound functions by irreversibly binding to the ATP-binding site of the EGFR kinase domain, leading to the inhibition of its autophosphorylation and the subsequent blockade of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways.[1]

  • Carboplatin: A platinum-based alkylating agent that forms covalent DNA adducts, leading to intra- and inter-strand crosslinks. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis.[3][4][5][6]

  • Pemetrexed: A multi-targeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This leads to the depletion of nucleotide precursors, thereby inhibiting DNA and RNA synthesis.[7][8][9][10][11]

The combination of this compound with these chemotherapy agents is hypothesized to exert a synergistic anti-tumor effect through complementary mechanisms of action: this compound's targeted inhibition of a key oncogenic driver pathway and the broad cytotoxic effects of chemotherapy on DNA replication and synthesis.

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Proliferation Cell Proliferation, Survival, Angiogenesis DNA_Synthesis DNA Synthesis & Replication Apoptosis Apoptosis DNA_Synthesis->Apoptosis Induces This compound This compound This compound->EGFR Inhibits Chemotherapy Carboplatin / Pemetrexed Chemotherapy->DNA_Synthesis Inhibits ERK ERK ERK->Proliferation mTOR mTOR mTOR->Proliferation

Data Presentation

Note: The following data are illustrative and intended to provide a template for presenting experimental results. Actual values will vary depending on the cell lines and experimental conditions used.

In Vitro Cytotoxicity

Table 1: IC50 Values of this compound, Carboplatin, and Pemetrexed in EGFR-mutant NSCLC Cell Lines (e.g., NCI-H1975)

CompoundIC50 (nM)
This compound25
Carboplatin5000
Pemetrexed150

Table 2: Combination Index (CI) Values for this compound in Combination with Chemotherapy Agents

CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

CombinationFa (Fraction Affected)CI ValueInteraction
This compound + Carboplatin0.50.7Synergy
0.750.6Synergy
0.90.5Strong Synergy
This compound + Pemetrexed0.50.8Synergy
0.750.7Synergy
0.90.6Synergy
In Vivo Tumor Growth Inhibition

Table 3: Tumor Growth Inhibition (TGI) in an NCI-H1975 Xenograft Model

Treatment GroupDoseTGI (%)
Vehicle Control-0
This compound10 mg/kg, qd60
Carboplatin30 mg/kg, qwx245
This compound + Carboplatin10 mg/kg + 30 mg/kg95
Pemetrexed50 mg/kg, qwx240
This compound + Pemetrexed10 mg/kg + 50 mg/kg90

Experimental Protocols

In Vitro Combination Study Workflow

In_Vitro_Workflow start Start cell_culture 1. Cell Culture (e.g., NCI-H1975) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Drug Treatment (Single agents and combinations) seeding->treatment incubation 4. Incubation (72 hours) treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTS, CellTiter-Glo) incubation->viability_assay data_analysis 6. Data Analysis (IC50, Combination Index) viability_assay->data_analysis end End data_analysis->end

1. Cell Culture:

  • Culture EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, PC-9) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed cells into 96-well plates at a density of 3,000-5,000 cells per well.

  • Allow cells to adhere overnight.

3. Drug Treatment:

  • Prepare stock solutions of this compound, Carboplatin, and Pemetrexed in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to create a range of concentrations for each drug.

  • For combination studies, use a fixed-ratio or a matrix (checkerboard) dilution scheme.

  • Treat cells with single agents and combinations. Include a vehicle control (e.g., DMSO).

4. Incubation:

  • Incubate the treated plates for 72 hours at 37°C and 5% CO2.

5. Cell Viability Assay:

  • Assess cell viability using a suitable assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Read the absorbance or luminescence using a plate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).

  • For combination data, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy, additivity, or antagonism.

In Vivo Xenograft Model Combination Study Workflow

In_Vivo_Workflow start Start cell_prep 1. Cell Preparation (e.g., NCI-H1975) start->cell_prep implantation 2. Tumor Cell Implantation (Subcutaneous in nude mice) cell_prep->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (Oral gavage, i.p. injection) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint (Tumor size limit, study duration) monitoring->endpoint analysis 8. Data Analysis (TGI, Statistical Analysis) endpoint->analysis end End analysis->end

1. Animal Models:

  • Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice), 6-8 weeks old.

  • Acclimatize animals for at least one week before the study begins.

2. Tumor Cell Implantation:

  • Harvest EGFR-mutant NSCLC cells (e.g., NCI-H1975) and resuspend in a mixture of media and Matrigel.

  • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

3. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

4. Randomization:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

5. Drug Administration:

  • This compound: Formulate in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily by oral gavage.

  • Carboplatin/Pemetrexed: Formulate in saline and administer by intraperitoneal (i.p.) injection according to the desired schedule (e.g., once or twice weekly).

  • Treatment groups should include:

    • Vehicle control

    • This compound alone

    • Chemotherapy agent alone

    • This compound + Chemotherapy agent

6. Monitoring:

  • Measure tumor volumes and body weights 2-3 times per week.

  • Monitor the general health and behavior of the animals.

7. Endpoint:

  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).

8. Data Analysis:

  • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

  • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination with standard chemotherapy agents. These studies are essential for elucidating potential synergistic interactions and providing a rationale for the clinical development of combination therapies to improve outcomes for patients with EGFR-mutant NSCLC. It is imperative to adapt these general protocols to the specific context of the research, including the choice of cell lines, drug concentrations, and in vivo models.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Rezivertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Rezivertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and detail protocols for high-throughput screening (HTS) assays relevant to its mechanism of action.

Introduction to this compound

This compound (also known as BPI-7711 or AC0010) is an orally available, irreversible, and highly selective third-generation EGFR-TKI.[1] It is designed to target both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which often emerges after treatment with first or second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[2][3][4] this compound shows minimal activity against wild-type EGFR, which may reduce certain dose-limiting toxicities associated with less selective inhibitors.[5] By covalently binding to the ATP-binding site of mutant EGFR, this compound inhibits its kinase activity, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation and survival, ultimately leading to apoptosis of cancer cells.[2]

This compound's Mechanism of Action and the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon ligand binding, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] These pathways are critical for regulating cell proliferation, survival, and differentiation.[2] In certain cancers, like NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[2] this compound selectively inhibits the kinase activity of mutant EGFR, thereby blocking these downstream oncogenic signals.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the mutant EGFR signaling pathway.

Quantitative Data for this compound

The following tables summarize the in vitro and clinical efficacy of this compound.

Table 1: In Vitro Cellular Proliferation Inhibition

Cell LineEGFR Mutation StatusGI₅₀ (nM)
PC9del1913.3
HCC827L858R6.8
NCI-H1975del19/T790M22
A431EGFR WT>1000
Data sourced from MedChemExpress.[1]

Table 2: Clinical Efficacy in NSCLC Patients with EGFR T790M Mutation (Phase 1 Study)

ParameterValue
Objective Response Rate (ORR)59.3% (95% CI: 51.6-66.7)
Median Progression-Free Survival (PFS)9.7 months (95% CI: 8.3-11.1)
Data from a Phase 1 dose-escalation and dose-expansion study.[6]

Table 3: Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC (Phase 2a Study)

ParameterValue
Objective Response Rate (ORR)83.7% (95% CI, 69.3-93.2)
Median Duration of Response (DoR)19.3 months (95% CI, 15.8-25.0)
Median Progression-Free Survival (PFS)20.7 months (95% CI, 13.8-24.8)
Data from a Phase 2a study.[7]

High-Throughput Screening Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a representative HTS assay for identifying inhibitors of mutant EGFR, such as this compound. HTRF is a robust technology for drug screening due to its low background, high signal-to-noise ratio, and homogeneous format.

Objective: To identify and characterize inhibitors of mutant EGFR (e.g., T790M/L858R) kinase activity in a high-throughput format.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the EGFR kinase. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-phosphotyrosine antibody and a Streptavidin-XL665 conjugate. When both are bound to the phosphorylated biotinylated peptide, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the Europium donor and the XL665 acceptor. Kinase inhibition by a compound like this compound reduces peptide phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Recombinant human EGFR (T790M/L858R) enzyme

  • Biotinylated poly-GT (4:1) substrate

  • ATP (Adenosine triphosphate)

  • HTRF KinEASE-STK S1 Kit (contains STK-antibody-Eu(K) and Streptavidin-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., a small molecule library) and this compound as a positive control

  • DMSO (Dimethyl sulfoxide)

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Experimental Workflow Diagram:

HTS_Workflow A 1. Compound Dispensing (2 µL of test compound or control in DMSO) B 2. Enzyme Addition (4 µL of mutant EGFR in assay buffer) A->B C 3. Kinase Reaction Initiation (4 µL of ATP/substrate mix in assay buffer) B->C D Incubation (60 min at room temperature) C->D E 4. Detection Reagent Addition (10 µL of HTRF detection mix) D->E F Incubation (60 min at room temperature, protected from light) E->F G 5. Plate Reading (Read HTRF signal on compatible plate reader) F->G

References

Rezivertinib in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib (also known as BPI-7711 or AC0010) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC).[1][2] It is designed to selectively target both the common EGFR sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which often emerges after treatment with first- or second-generation EGFR TKIs.[3] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly utilized in preclinical oncology research. These models are valued for their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor, making them a powerful tool for evaluating the efficacy of targeted therapies like this compound.

This document provides detailed application notes and protocols for the use of this compound in NSCLC patient-derived xenograft (PDX) models. While specific preclinical studies detailing the use of this compound in PDX models are not extensively published, the following protocols have been synthesized from established methodologies for third-generation EGFR TKIs in PDX models and the known pharmacological properties of this compound.

Mechanism of Action of this compound

This compound functions by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This action inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways. A key feature of this compound is its high selectivity for mutant forms of EGFR, including the T790M resistance mutation, while showing minimal activity against wild-type EGFR. This selectivity is intended to reduce the toxicities associated with non-selective EGFR inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation caption This compound inhibits EGFR signaling pathways.

Caption: this compound inhibits EGFR signaling pathways.

Application of this compound in NSCLC PDX Models

The primary application of this compound in NSCLC PDX models is to evaluate its preclinical efficacy and to investigate mechanisms of sensitivity and resistance. These models can be particularly valuable for:

  • Efficacy Studies: Assessing the anti-tumor activity of this compound in a panel of PDX models representing the genetic diversity of NSCLC.

  • Biomarker Discovery: Identifying potential biomarkers that predict response or resistance to this compound.

  • Combination Therapies: Evaluating the synergistic or additive effects of this compound when combined with other anti-cancer agents.

  • Resistance Mechanisms: Studying the molecular changes that occur in PDX tumors that develop resistance to this compound over time.

Data Presentation: Clinical Efficacy of this compound

Table 1: Efficacy of this compound in T790M-Positive NSCLC (Phase 2b Study) [1]

EndpointResult95% Confidence Interval
Objective Response Rate (ORR)64.6%58.0% - 70.8%
Disease Control Rate (DCR)89.8%85.1% - 93.4%
Median Duration of Response (DoR)12.5 months10.0 - 13.9 months
Median Progression-Free Survival (PFS)12.2 months9.6 - 13.9 months
Median Overall Survival (OS)23.9 months20.0 - Not Calculated

Table 2: CNS Efficacy of this compound in T790M-Positive NSCLC with CNS Metastases [4]

EndpointResult95% Confidence Interval
CNS Objective Response Rate (CNS-ORR)68.9% (in evaluable for response set)53.4% - 81.8%
CNS Disease Control Rate (CNS-DCR)100% (in evaluable for response set)92.1% - 100.0%
Median CNS Duration of Response (CNS-DoR)13.8 months9.6 - Not Calculable
Median CNS Progression-Free Survival (CNS-PFS)16.5 months13.7 - Not Calculable

Experimental Protocols

The following are detailed protocols for establishing and utilizing NSCLC PDX models for the evaluation of this compound. These are generalized protocols and may require optimization based on the specific tumor characteristics and laboratory conditions.

Protocol 1: Establishment of NSCLC Patient-Derived Xenograft Models

This protocol outlines the procedure for implanting fresh patient tumor tissue into immunodeficient mice.

Materials:

  • Fresh NSCLC tumor tissue from consenting patients

  • Immunodeficient mice (e.g., NOD-scid, NSG)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Surgical instruments (scalpels, forceps)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Animal housing under sterile conditions

Procedure:

  • Tumor Tissue Collection and Preparation:

    • Collect fresh tumor tissue from surgery or biopsy in a sterile container with PBS on ice.

    • Process the tissue within 2-4 hours of collection.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or normal tissue.

    • Mince the tumor into small fragments (approximately 2-3 mm³).

  • Animal Preparation and Tumor Implantation:

    • Anesthetize the immunodeficient mouse.

    • Shave and sterilize the implantation site (typically the flank).

    • Make a small incision (5-10 mm) in the skin.

    • Create a subcutaneous pocket using blunt forceps.

    • (Optional) Mix the tumor fragment with Matrigel to enhance engraftment.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Implantation Monitoring:

    • Monitor the mice regularly for tumor growth and overall health.

    • Tumor growth can be measured using calipers (Volume = (Length x Width²)/2).

    • Once tumors reach a certain size (e.g., 1000-1500 mm³), the mouse is considered the F0 generation.

PDX_Establishment_Workflow Patient Patient with NSCLC TumorTissue Fresh Tumor Tissue (Surgery/Biopsy) Patient->TumorTissue Preparation Tissue Preparation (Mincing) TumorTissue->Preparation Implantation Subcutaneous Implantation Preparation->Implantation Mouse Immunodeficient Mouse Mouse->Implantation F0_Generation F0 PDX Model (Tumor Growth) Implantation->F0_Generation Passaging Serial Passaging (F1, F2, ...) F0_Generation->Passaging Expansion Cohort Expansion for Drug Studies Passaging->Expansion caption Workflow for establishing NSCLC PDX models.

Caption: Workflow for establishing NSCLC PDX models.

Protocol 2: In Vivo Efficacy Study of this compound in Established PDX Models

This protocol describes how to conduct a preclinical trial of this compound in a cohort of mice with established NSCLC PDX tumors.

Materials:

  • A cohort of mice with established and passaged NSCLC PDX tumors (tumor volume ~100-200 mm³)

  • This compound (formulated for oral gavage)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cohort Randomization:

    • Once tumors in the expanded cohort reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

    • Ensure that the average tumor volume is similar across all groups.

  • Treatment Administration:

    • Prepare the this compound formulation and vehicle control. A clinically relevant dose for this compound is 180 mg once daily in humans, which would need to be allometrically scaled for mice.

    • Administer this compound or vehicle control to the respective groups via oral gavage once daily.

    • Continue treatment for a predetermined period (e.g., 21-28 days).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, western blotting, RNA sequencing).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.

    • TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

    • Analyze changes in body weight as an indicator of toxicity.

Rezivertinib_Efficacy_Study_Workflow Start Established PDX Cohort (Tumor Volume 100-200 mm³) Randomization Randomization Start->Randomization TreatmentGroup Treatment Group (this compound) Randomization->TreatmentGroup ControlGroup Control Group (Vehicle) Randomization->ControlGroup Dosing Daily Oral Gavage TreatmentGroup->Dosing ControlGroup->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Monitoring Endpoint End of Study (e.g., 21-28 days) Monitoring->Endpoint TumorCollection Tumor Collection & Analysis Endpoint->TumorCollection DataAnalysis Data Analysis (TGI, Toxicity) TumorCollection->DataAnalysis caption Workflow for in vivo efficacy study of this compound.

Caption: Workflow for in vivo efficacy study of this compound.

Conclusion

The use of patient-derived xenograft models provides a clinically relevant platform for the preclinical evaluation of this compound. By closely mimicking the characteristics of human tumors, PDX models can offer valuable insights into the efficacy, mechanisms of action, and potential resistance pathways of this potent third-generation EGFR TKI. The protocols outlined in this document provide a framework for researchers to design and execute robust preclinical studies with this compound in NSCLC PDX models, ultimately contributing to the advancement of personalized medicine in oncology.

References

Troubleshooting & Optimization

Rezivertinib Technical Support Center: Troubleshooting In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Rezivertinib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BPI-7711) is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is highly selective and irreversibly inhibits EGFR, targeting both common activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having minimal effect on wild-type EGFR.[3][4][5] By binding to the ATP-binding site of mutant EGFR, this compound blocks the autophosphorylation and downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[3] This leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.[3]

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Apoptosis Apoptosis

Caption: this compound inhibits mutant EGFR, blocking downstream pro-survival pathways.

Solubility and Stock Solution Preparation

Q2: What are the solubility properties of this compound?

This compound is practically insoluble in water but is soluble in organic solvents like DMSO and ethanol.[2][6][7] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture absorbed by hygroscopic DMSO.[1][2]

Solubility Data for this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO24 - 125 mg/mL49.32 - 256.90 mMUse of fresh, anhydrous DMSO is recommended.[1][2] Sonication may be required to fully dissolve the compound.[1][8]
Ethanol3 mg/mL6.16 mM-
WaterInsoluble--
Acetonitrile1 - 10 mg/mLSparingly Soluble-

Q3: How should I prepare a high-concentration stock solution of this compound?

For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.

Protocol for Preparing a 50 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 486.57 g/mol ).

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mM concentration.

  • Dissolution: To aid dissolution, you can gently vortex the solution and/or use an ultrasonic bath.[1][8] Ensure the solution is clear before use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]

Troubleshooting Solubility Issues in Cell Culture

Q4: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

This is a common issue when diluting a DMSO stock solution into an aqueous-based cell culture medium. The final concentration of DMSO in the medium and the method of dilution are critical.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate.

  • Use Serial Dilutions: Do not add the high-concentration DMSO stock directly to your full volume of medium. Perform an intermediate dilution step in serum-free medium or PBS before adding it to your final culture volume.

  • Increase Mixing/Agitation: When adding the diluted this compound to your culture plates, gently swirl the plate to ensure rapid and even distribution of the compound.

  • Consider Serum Content: The presence of proteins in fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution. If you are using very low serum or serum-free media, you may be more likely to see precipitation.

  • Prepare Freshly: It is always best to prepare the final working solutions of this compound immediately before use.[2]

Experimental Workflow for Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells 1. Seed cells in a 96-well plate incubate_24h 2. Incubate for 24h seed_cells->incubate_24h prepare_drug 3. Prepare serial dilutions of this compound incubate_24h->prepare_drug add_drug 4. Add drug to wells prepare_drug->add_drug incubate_72h 5. Incubate for 72h add_drug->incubate_72h add_mtt 6. Add MTT reagent incubate_72h->add_mtt incubate_4h 7. Incubate for 1-4h add_mtt->incubate_4h add_solubilizer 8. Add solubilization solution incubate_4h->add_solubilizer read_absorbance 9. Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability after this compound treatment using an MTT assay.

In Vitro Assay Protocols

Q5: Can you provide a detailed protocol for a cell viability assay with this compound?

Certainly. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.[9][10]

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed your cancer cells (e.g., NCI-H1975, PC-9) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. A common starting range is from 1 nM to 10 µM. Remember to include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C.[9][11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

GI₅₀ Values for this compound in Different Cell Lines

Cell LineEGFR MutationGI₅₀ (nM)
PC-9del1913.3
HCC827L858R6.8
NCI-H1975del19/T790M22
A431EGFR WT> 1000
Data sourced from MedChemExpress.[1]

Q6: How can I confirm that this compound is inhibiting the EGFR pathway in my cells?

Western blotting is an excellent method to confirm the mechanism of action by assessing the phosphorylation status of EGFR and its downstream targets.

Detailed Protocol: Western Blot for EGFR Pathway

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound (e.g., at the GI₅₀ concentration) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) and a positive control (EGF stimulation, if necessary).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A decrease in the ratio of phosphorylated protein to total protein in the this compound-treated samples compared to the control indicates successful inhibition of the pathway.

References

Rezivertinib Technical Support Center: Managing Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential off-target effects of Rezivertinib in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as BPI-7711, is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It selectively and irreversibly inhibits EGFR with activating mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[1] By binding to the ATP-binding site of these mutant forms of EGFR, this compound blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[2] A key feature of this compound is its minimal activity against wild-type EGFR (wtEGFR), which contributes to a more favorable safety profile compared to earlier generation EGFR TKIs.[3]

Q2: How can I confirm that the observed effects in my cell-based assay are due to on-target inhibition of EGFR by this compound?

To confirm on-target EGFR inhibition, you should perform experiments to directly measure the phosphorylation status of EGFR and its downstream effectors. A Western blot analysis is a standard method for this. You should observe a dose-dependent decrease in the phosphorylation of EGFR (at key tyrosine residues such as Y1068), as well as reduced phosphorylation of downstream signaling proteins like AKT and ERK. It is also advisable to include cell lines with different EGFR mutation statuses (e.g., EGFR-mutant, T790M-resistant, and wtEGFR) to demonstrate the selectivity of this compound.

Q3: What are the potential off-target effects of this compound?

While this compound is designed to be highly selective for mutant EGFR, like most kinase inhibitors, it may have off-target activities, especially at higher concentrations.[4] Publicly available, comprehensive kinome scan data for this compound is limited. However, potential off-target effects of TKIs can include the inhibition of other kinases with structurally similar ATP-binding pockets. These off-target interactions can lead to unexpected phenotypic changes in cells, confounding data interpretation.

Q4: At what concentration should I use this compound in my cell-based assays to minimize off-target effects?

To minimize off-target effects, it is crucial to use this compound at the lowest concentration that elicits the desired on-target effect. You should perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. As a starting point, consider the reported GI50 values for cell lines with different EGFR mutations. Using concentrations significantly higher than the GI50 for your target cells increases the likelihood of engaging off-target kinases.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in my cell-based assay.

If you are observing unexpected phenotypic changes, cell toxicity in resistant cell lines, or inconsistent results, it is important to consider the possibility of off-target effects.

Workflow for Investigating Off-Target Effects:

G cluster_0 Initial Observation cluster_1 Verification of On-Target Activity cluster_2 Investigation of Off-Target Effects cluster_3 Data Interpretation and Mitigation A Unexpected Phenotype or Inconsistent Data B Perform Dose-Response Curve (Cell Viability/Proliferation) A->B Troubleshoot C Western Blot for pEGFR, pAKT, pERK B->C Confirm On-Target Inhibition D Biochemical Kinase Profiling (e.g., Kinome Scan) C->D If On-Target Effect is Confirmed but Anomalies Persist E Cellular Target Engagement Assay (e.g., NanoBRET) D->E Validate in Cellular Context F Western Blot for Phosphorylation of Potential Off-Target Kinases E->F Confirm Downstream Signaling G Compare On-Target vs. Off-Target IC50s F->G H Optimize this compound Concentration G->H I Use a Structurally Unrelated EGFR Inhibitor as a Control H->I Further Validation

Caption: Workflow for troubleshooting unexpected results and investigating potential off-target effects of this compound.

Data Presentation

Table 1: On-Target Activity of this compound in EGFR-Mutant Cell Lines

This table summarizes the reported 50% growth inhibition (GI50) values for this compound in various non-small cell lung cancer (NSCLC) cell lines, demonstrating its potency against clinically relevant EGFR mutations and its selectivity over wild-type (WT) EGFR.

Cell LineEGFR Mutation StatusGI50 (nM)Reference
PC-9del1913.3[1][5]
HCC827L858R6.8[1][5]
NCI-H1975L858R/T790M22[1][5]
A431WT>1000[1][5]
Table 2: Hypothetical Off-Target Kinase Profile of an EGFR TKI

Disclaimer: The following table is a hypothetical example to illustrate the type of data researchers should seek from a kinome scan or similar profiling service. Specific off-target data for this compound is not publicly available.

KinaseIC50 (nM)Potential Biological Implication
EGFR (L858R/T790M) 15 On-Target
Kinase X250Proliferation, Survival
Kinase Y800Cell Cycle Regulation
Kinase Z>10,000Minimal Interaction

Experimental Protocols

Protocol 1: Biochemical Assay for Off-Target Kinase Inhibition (ADP-Glo™ Based)

This protocol provides a general method to assess the inhibitory activity of this compound against a purified kinase in a biochemical assay format.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Prepare serial dilutions of this compound in kinase buffer with 1% DMSO.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO vehicle control.

  • Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay to Validate Off-Target Effects

This protocol describes how to use a cell-based assay to determine if this compound inhibits the phosphorylation of a suspected off-target kinase within a cellular context.

Materials:

  • Cell line expressing the potential off-target kinase

  • This compound

  • Appropriate ligand to stimulate the off-target kinase pathway (if necessary)

  • Phospho-specific and total protein antibodies for the off-target kinase

  • Cell lysis buffer

  • Assay plates (e.g., for ELISA or in-cell Western)

Methodology:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Starve cells in serum-free media for 4-6 hours.

  • Pre-treat cells with various concentrations of this compound for 2 hours.

  • If the pathway is not constitutively active, stimulate the cells with the appropriate ligand for a predetermined time (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Quantify the level of phosphorylation of the target protein in the cell lysates using a suitable method, such as a sandwich ELISA with a phospho-specific capture antibody or an in-cell Western assay.

  • Normalize the phosphorylated protein signal to the total protein signal.

  • Determine the concentration of this compound required to inhibit 50% of the phosphorylation signal (IC50).

Protocol 3: Western Blot Analysis of Off-Target Signaling Pathways

This protocol details the steps for using Western blotting to investigate the effect of this compound on the phosphorylation status of proteins in a suspected off-target signaling pathway.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein for the suspected off-target and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Plate and grow cells to 70-80% confluency.

    • Treat cells with a range of this compound concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase X) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits (mutant)

Caption: Simplified representation of the EGFR signaling pathway and the inhibitory action of this compound.

Decision Flowchart for Troubleshooting Unexpected Results

Troubleshooting_Flowchart start Unexpected Result Observed q1 Is the effect dose-dependent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is on-target (pEGFR) inhibition confirmed at the active concentration? a1_yes->q2 check_assay Check Assay Conditions (Reagents, Cell Health) a1_no->check_assay a2_yes Yes q2->a2_yes a2_no No q2->a2_no off_target_hypothesis Hypothesize Off-Target Effect a2_yes->off_target_hypothesis on_target_issue Potential issue with on-target activity. Verify drug integrity and cell line. a2_no->on_target_issue investigate_off_target Investigate Potential Off-Targets (See Workflow Diagram) off_target_hypothesis->investigate_off_target

Caption: A decision-making flowchart to guide researchers when troubleshooting unexpected experimental outcomes with this compound.

References

Optimizing Rezivertinib concentration for long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Rezivertinib concentration for long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as BPI-7711, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It selectively and irreversibly targets EGFR with sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] By binding to the ATP-binding site of the mutant EGFR, this compound inhibits its autophosphorylation and downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1] This leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.[1]

Q2: What are the recommended starting concentrations for this compound in cell culture?

The optimal starting concentration of this compound depends on the cell line being used. Based on published 50% growth inhibition (GI50) values, the following concentrations can be used as a starting point for short-term experiments. For long-term cultures, it is recommended to start with a concentration below the GI50 value and gradually increase it.

Cell LineEGFR Mutation StatusGI50 Concentration (nM)
PC9del1913.3
HCC827L858R6.8
NCI-H1975L858R/T790M22
A431Wild-Type> 1000
Data sourced from MedChemExpress.[3]

Q3: How should I prepare and store this compound for in vitro experiments?

This compound is typically supplied as a solid powder. For cell culture experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I establish a this compound-resistant cell line?

This compound-resistant cell lines can be generated by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period.[4][5] The process typically starts with a concentration at or below the GI50 value. Once the cells have adapted and are proliferating steadily, the concentration of this compound is incrementally increased. This process is repeated over several months until a cell line that can tolerate significantly higher concentrations of this compound is established.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.

  • Possible Cause: The cell line may be highly sensitive to this compound, or the initial seeding density may be too low.

  • Troubleshooting Steps:

    • Verify GI50: Perform a short-term cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the GI50 of this compound for your specific cell line and passage number.

    • Lower Starting Concentration: Begin the long-term culture with a this compound concentration well below the determined GI50 value (e.g., 1/4 or 1/2 of the GI50).

    • Optimize Seeding Density: Ensure an adequate cell seeding density to promote cell survival and growth. Low cell density can make cells more susceptible to drug-induced stress.

    • Check DMSO Concentration: Confirm that the final DMSO concentration in the culture medium is not exceeding 0.1%.

Issue 2: Cells stop proliferating after an initial period of growth in the presence of this compound.

  • Possible Cause: The cells may be entering a state of drug-induced senescence or cell cycle arrest. The concentration of this compound may be too high for sustained growth.

  • Troubleshooting Steps:

    • Lower this compound Concentration: Reduce the concentration of this compound to a level that allows for slower but continuous cell proliferation.

    • Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow cells to recover between treatments.

    • Monitor Cell Cycle: Use flow cytometry to analyze the cell cycle distribution and assess for arrest in a particular phase (e.g., G1 arrest is common with EGFR inhibitors).[6]

    • Senescence Staining: Perform a senescence-associated β-galactosidase staining to determine if the cells have entered a senescent state.

Issue 3: Morphological changes are observed in the cell culture over time.

  • Possible Cause: Long-term treatment with EGFR TKIs can induce morphological changes, such as an epithelial-to-mesenchymal transition (EMT), which is a known mechanism of drug resistance.[5][7] Cells may appear more elongated and fibroblastic.

  • Troubleshooting Steps:

    • Document Changes: Regularly capture images of the cells to monitor morphological changes.

    • EMT Marker Analysis: Perform Western blotting or immunofluorescence to analyze the expression of EMT markers (e.g., decreased E-cadherin, increased Vimentin and N-cadherin).

    • Assess for Resistance: If morphological changes are observed, it is crucial to re-evaluate the sensitivity of the cells to this compound by performing a cytotoxicity assay to see if the GI50 has increased.

Issue 4: Development of drug resistance.

  • Possible Cause: Cancer cells can develop resistance to TKIs through various mechanisms, including secondary mutations in the target protein or activation of bypass signaling pathways.[8][9]

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve to confirm a shift in the GI50 value compared to the parental cell line.

    • Molecular Analysis: If resistance is confirmed, consider molecular analyses such as DNA sequencing of the EGFR gene to identify potential secondary mutations (e.g., C797S).

    • Pathway Analysis: Investigate the activation of bypass signaling pathways (e.g., MET amplification, HER2 activation) through Western blotting or other proteomic techniques.

    • Combination Therapy: In a research setting, exploring combination therapies with inhibitors of the identified bypass pathways may be a strategy to overcome resistance.

Experimental Protocols

Protocol 1: Determination of this compound GI50 in a Cancer Cell Line

This protocol outlines the steps for determining the half-maximal growth inhibitory concentration (GI50) of this compound using a colorimetric assay such as MTT.

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium until it reaches 80-90% confluency.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the 2x this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.

Protocol 2: Establishing a this compound-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous, long-term exposure to increasing concentrations of this compound.

  • Initial Exposure:

    • Begin by culturing the parental cell line in its standard growth medium supplemented with a low concentration of this compound (e.g., the GI20 or GI30, as determined from the GI50 assay).

    • Monitor the cells closely for signs of cytotoxicity and changes in proliferation rate. Initially, a significant portion of the cells may die.

  • Culture Maintenance and Dose Escalation:

    • Continue to culture the surviving cells in the presence of this compound. Change the medium every 2-3 days, always adding fresh this compound.

    • Passage the cells as they reach 70-80% confluency.

    • Once the cells have adapted to the current concentration and are proliferating at a stable rate, increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).

    • Repeat this process of adaptation and dose escalation. It is advisable to cryopreserve cells at each stage of increased resistance.

  • Characterization of Resistant Cells:

    • After several months of continuous culture and dose escalation, the resulting cell line should be able to proliferate in a significantly higher concentration of this compound than the parental line.

    • Characterize the resistant cell line by determining its new GI50 value for this compound and comparing it to the parental line. A significant increase in the GI50 indicates the development of resistance.

    • Further molecular and cellular analyses can be performed to investigate the mechanisms of resistance.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->EGFR Inhibits Ras Ras PI3K PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Initial Setup & GI50 Determination cluster_longterm Phase 2: Long-Term Culture & Optimization cluster_analysis Phase 3: Analysis & Troubleshooting cluster_troubleshooting Troubleshooting Logic Start Start with Sensitive Parental Cell Line Culture Standard Cell Culture Start->Culture GI50 Determine GI50 of this compound (e.g., MTT Assay) Culture->GI50 Low_Dose Initiate Culture with Low-Dose this compound (< GI50) GI50->Low_Dose Monitor Monitor Cell Viability, Proliferation, & Morphology Low_Dose->Monitor Escalate Gradually Increase This compound Concentration Monitor->Escalate If cells are stable Morphology Document Morphological Changes (e.g., EMT) Monitor->Morphology High_Death High Cell Death? Monitor->High_Death No_Growth No Proliferation? Monitor->No_Growth Adapt Allow Cells to Adapt at Each Concentration Escalate->Adapt Adapt->Monitor Check_Resistance Periodically Check for Acquired Resistance (GI50 Shift) Adapt->Check_Resistance Molecular Molecular Analysis of Resistant Clones (Optional) Check_Resistance->Molecular If resistance confirmed Reduce_Conc Reduce Concentration High_Death->Reduce_Conc Yes Optimize_Density Optimize Seeding Density High_Death->Optimize_Density Yes No_Growth->Reduce_Conc Yes Intermittent Try Intermittent Dosing No_Growth->Intermittent Yes

Caption: Workflow for optimizing this compound in long-term cell culture.

Logical Relationship

logical_relationship Start Initiate Long-Term This compound Treatment Decision Is Cell Proliferation Maintained? Start->Decision Continue Continue Culture & Consider Dose Escalation Decision->Continue Yes Troubleshoot Troubleshoot Experiment Decision->Troubleshoot No Outcome1 Successful Long-Term Culture (Optimized Concentration) Continue->Outcome1 Outcome2 Development of a Drug-Resistant Cell Line Continue->Outcome2 Troubleshoot->Decision After Adjustments Outcome3 Experiment Terminated (High Cytotoxicity) Troubleshoot->Outcome3 If Unsuccessful

Caption: Decision-making process for long-term this compound cell culture.

References

Interpreting unexpected results in Rezivertinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rezivertinib. The information is designed to help interpret unexpected results and address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It selectively and irreversibly inhibits EGFR with activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation.[2][3][4] By binding to the ATP-binding site of mutant EGFR, this compound blocks downstream signaling pathways like Ras-Raf-MEK-ERK and PI3K-AKT-mTOR, which are crucial for tumor cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.[5] Notably, it shows minimal activity against wild-type EGFR, which may reduce certain toxicities associated with less selective EGFR inhibitors.[4]

Q2: What are the expected IC50 values for this compound in cancer cell lines?

This compound demonstrates high potency against cell lines with activating and resistance EGFR mutations. The half-maximal inhibitory concentration (IC50) values can vary depending on the specific cell line and experimental conditions. Below is a summary of reported GI50 (concentration for 50% of maximal inhibition of cell proliferation) values from preclinical studies.

Cell LineEGFR Mutation StatusReported GI50 (nM)
PC9Exon 19 deletion13.3
HCC827L858R6.8
NCI-H1975L858R, T790M22
A431Wild-Type EGFR>1000

Data sourced from MedChemExpress.[1]

Q3: What are the common adverse events observed in clinical trials of this compound?

In clinical studies, this compound has shown a manageable safety profile. The most frequently reported treatment-related adverse events (TRAEs) are generally mild to moderate.

Adverse EventGrade ≥3 Incidence (Phase 1 Study)[6]Most Common (Phase 2b Study)[7]
Decreased neutrophil count2.9%Not specified
Leukopenia2.9%Not specified
Pneumonia2.9%Not specified
White blood cell count decreasedNot specified27.9%
Platelet count decreasedNot specified23.0%
AnemiaNot specified22.6%

No cases of interstitial lung disease were reported in the phase IIb study.[7]

Troubleshooting Guides

Cell-Based Assays: Unexpected Viability/Proliferation Results

Q4: In our MTT/cell viability assay, the IC50 value for this compound is significantly higher than expected for our EGFR-mutant cell line. What could be the cause?

Several factors could contribute to a higher-than-expected IC50 value. Consider the following troubleshooting steps:

  • Cell Line Integrity:

    • Authentication: Verify the identity and EGFR mutation status of your cell line. Cell line misidentification or contamination can lead to inaccurate results.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Experimental Conditions:

    • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly high or low cell densities can affect proliferation rates and drug response.

    • Drug Concentration and Preparation: Double-check the calculations for your serial dilutions. Ensure the drug is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic across all wells.

    • Incubation Time: The duration of drug exposure can influence the IC50 value. Ensure you are using a consistent and appropriate incubation time (e.g., 72 hours).

  • Assay-Specific Issues:

    • Reagent Quality: Ensure that your MTT reagent is fresh and has been stored correctly, protected from light.

    • Metabolic Activity: Remember that MTT assays measure metabolic activity, which is a surrogate for cell viability. Some compounds can alter mitochondrial reductase activity without affecting cell viability, leading to misleading results. Consider a complementary assay that measures cell number directly, such as crystal violet staining or a DNA-based proliferation assay.

Q5: We are observing cell viability greater than 100% at low concentrations of this compound. Is this a real effect?

While not a typical response to a cytotoxic agent, seeing viability slightly above 100% can occur due to several reasons:

  • Pipetting Errors: Minor inaccuracies in pipetting can lead to more cells being seeded in the treated wells compared to the control wells.

  • Hormesis: In some rare cases, very low concentrations of a compound can have a mild stimulatory effect on cell proliferation, a phenomenon known as hormesis.

  • Assay Variability: Inherent variability in the assay can lead to readings slightly above 100%.

If the effect is significant and reproducible, it may warrant further investigation. However, it is more likely due to experimental variability.

Biochemical Assays: Inconsistent Kinase Activity

Q6: Our in vitro kinase assay shows weak inhibition of EGFR T790M by this compound. What are the potential issues?

Weak inhibition in a biochemical kinase assay can be due to several factors related to the assay components and conditions:

  • Enzyme Activity:

    • Enzyme Quality: Ensure the recombinant EGFR T790M enzyme is active and has been stored correctly. Repeated freeze-thaw cycles can reduce enzyme activity.

    • Enzyme Concentration: Use an appropriate concentration of the enzyme in the assay.

  • Substrate and ATP Concentrations:

    • ATP Concentration: As this compound is an ATP-competitive inhibitor, the concentration of ATP in the assay is critical. Ensure the ATP concentration is appropriate for the assay and consistent across experiments.

    • Substrate Quality: Use a high-quality substrate for the kinase reaction.

  • Assay Buffer and Conditions:

    • Buffer Components: The composition of the kinase assay buffer (e.g., pH, salt concentration, presence of DTT and BSA) can significantly impact enzyme activity.

    • Incubation Time and Temperature: Ensure the kinase reaction is incubated for the optimal time and at the correct temperature.

Western Blotting: Unexpected Phosphorylation Levels

Q7: We are not seeing a decrease in phosphorylated EGFR (p-EGFR) in our EGFR-mutant cell line after treatment with this compound. What could be wrong?

This is a common issue when analyzing the effects of TKIs. Here are some troubleshooting steps:

  • Sample Preparation:

    • Phosphatase Inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.

    • Protease Inhibitors: Include protease inhibitors to prevent protein degradation.

    • Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.

  • Western Blotting Protocol:

    • Antibody Quality: Use a validated antibody specific for the phosphorylated form of EGFR at the correct tyrosine residue (e.g., Y1068 or Y1173). Also, run a parallel blot for total EGFR to ensure equal protein loading and to assess the ratio of phosphorylated to total protein.

    • Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use bovine serum albumin (BSA) or a protein-free blocking buffer instead.

    • Buffer Choice: Use Tris-buffered saline with Tween 20 (TBST) for washing steps, as phosphate-buffered saline (PBS) can interfere with the detection of some phosphoproteins.

  • Experimental Design:

    • Time Course: Perform a time-course experiment to determine the optimal time point for observing a decrease in p-EGFR after this compound treatment. The effect may be rapid.

    • Positive Control: Include a positive control, such as cells stimulated with EGF, to ensure that the p-EGFR antibody is working correctly.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Western Blot for Phosphorylated EGFR (p-EGFR)

This protocol provides a general framework for detecting changes in p-EGFR levels.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and Electrophoresis:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by Ponceau S staining.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Y1068) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against total EGFR to confirm equal loading.

Visualizations

EGFR_Signaling_Pathway cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway Ligand EGF/TGF-α EGFR EGFR (Exon 19 del, L858R) Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization This compound This compound This compound->EGFR T790M T790M Mutation (Resistance to 1st/2nd Gen TKIs) T790M->EGFR Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Parallel Assays Start Start: EGFR-mutant cell line Treatment Treat with this compound (Dose-response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot Treatment->Western Analysis_Viability Calculate IC50 Viability->Analysis_Viability Analysis_Western Analyze p-EGFR and Total EGFR levels Western->Analysis_Western Interpretation Interpret Results: Correlate IC50 with p-EGFR inhibition Analysis_Viability->Interpretation Analysis_Western->Interpretation

Caption: A typical experimental workflow for evaluating this compound's efficacy.

Troubleshooting_Logic Unexpected_Result Unexpected Result: High IC50 or No p-EGFR Inhibition Check_Cells Check Cell Line: - Authentication - Passage Number - Mutation Status Unexpected_Result->Check_Cells Check_Reagents Check Reagents: - Drug Integrity - Antibody Validity - Buffer Composition Unexpected_Result->Check_Reagents Check_Protocol Check Protocol: - Seeding Density - Incubation Times - Phosphatase Inhibitors Unexpected_Result->Check_Protocol Resistance Consider Acquired Resistance: - Bypass Pathway Activation - Downstream Mutations Unexpected_Result->Resistance Optimize Optimize and Repeat Experiment Check_Cells->Optimize Check_Reagents->Optimize Check_Protocol->Optimize Optimize->Unexpected_Result If issue persists

Caption: A logical troubleshooting workflow for unexpected this compound results.

References

Common adverse events of Rezivertinib in clinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Rezivertinib Clinical Studies: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the common adverse events (AEs) associated with this compound, compiled from clinical study data.

Frequently Asked Questions (FAQs)

Q1: What are the most common treatment-related adverse events observed with this compound?

A1: Across Phase I and II clinical trials, the most frequently reported treatment-related adverse events (TRAEs) are hematological. These include decreased white blood cell count, decreased platelet count, and anemia. In a Phase IIb study of 226 patients, the most common adverse drug reactions were decreased white blood cell count (27.9%), decreased platelet count (23.0%), and anemia (22.6%)[1][2]. In a Phase IIa study focusing on first-line treatment, hematological toxicities were also prominent[3].

Q2: What is the incidence of severe (Grade ≥ 3) adverse events with this compound?

A2: The incidence of severe, Grade ≥ 3 TRAEs is generally considered manageable.

  • In a Phase I study (172 patients), 17.4% of patients experienced Grade ≥ 3 TRAEs. The most common were decreased neutrophil count (2.9%), leukopenia (2.9%), and pneumonia (2.9%)[4][5].

  • In a Phase IIa first-line study (43 patients), 9.3% of patients had Grade ≥ 3 TRAEs[6][7].

  • In a Phase IIb study (226 patients), Grade ≥ 3 TRAEs occurred in 19.9% of patients[8][9].

Q3: Is interstitial lung disease (ILD) a significant risk with this compound?

A3: Based on the available clinical trial data, drug-induced interstitial lung disease (ILD) has not been reported as a concern. Multiple studies, including a Phase IIa and a Phase IIb trial, explicitly state that no cases of ILD were observed[1][3][8][9].

Q4: How should researchers monitor for potential adverse events during experiments with this compound?

A4: A comprehensive monitoring protocol is crucial. Clinical studies on this compound employed regular and systematic safety assessments. Key monitoring practices include:

  • Hematology: Frequent complete blood counts (CBC) to monitor for leukopenia, neutropenia, thrombocytopenia, and anemia.

  • Serum Chemistry: Regular checks of liver function tests (ALT, AST) and kidney function.

  • Cardiovascular Monitoring: 12-lead ECGs to monitor for any cardiac abnormalities.

  • Physical Examinations: Regular physical exams and monitoring of vital signs.

  • Standardized Grading: All adverse events should be graded using a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Version 4.03 was used in the this compound clinical trials[1][2].

Data on Common Adverse Events

The following table summarizes the incidence of common treatment-related adverse events (TRAEs) from key clinical studies of this compound.

Adverse EventPhase I Study (N=172)[4][5]Phase IIb Study (N=226)[1][8]Phase IIa First-Line (N=43)[7][10]
Any TRAE 82.0%83.2%93.0%
Grade ≥ 3 TRAEs 17.4%19.9%9.3%
Most Common TRAEs (Any Grade)
White Blood Cell Count DecreasedN/A27.9%44.2%
Platelet Count DecreasedN/A23.0%41.9%
AnemiaN/A22.6%30.2%
Neutrophil Count DecreasedN/AN/A32.6%
ALT IncreasedN/AN/A20.9%
Most Common Grade ≥ 3 TRAEs
Neutrophil Count Decreased2.9%N/AN/A
Leukopenia2.9%N/AN/A
Pneumonia2.9%N/AN/A

N/A: Data not specifically reported in the cited abstract.

Experimental Protocols

Protocol for Monitoring and Grading Adverse Events

The clinical trials for this compound (e.g., NCT03386955, NCT03812809) followed rigorous protocols to ensure patient safety and accurate data collection[1][4][7][8]. Researchers conducting preclinical or clinical studies should adopt a similar framework.

1. Objective: To systematically monitor, document, and grade the severity of all adverse events in participants receiving this compound.

2. Assessment Schedule:

  • Baseline: Comprehensive safety assessments before the first dose, including medical history, physical examination, vital signs, ECG, and laboratory tests (hematology, serum chemistry, urinalysis).

  • During Treatment: Regular monitoring at protocol-specified time points (e.g., weekly for the first month, then bi-weekly or monthly). This includes physical exams, vital signs, and laboratory tests.

  • Post-Treatment: A final safety assessment should be conducted, typically 30 days after the last dose of this compound.

3. Grading System:

  • Adverse events were graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) v4.03 [1][2]. This system provides a standardized scale from Grade 1 (Mild) to Grade 5 (Death related to AE).

  • All research personnel must be trained in the application of CTCAE to ensure consistency in grading across all participants and sites.

4. Management of AEs:

  • The study protocol should pre-define actions for specific AEs, particularly for Grade 3 or higher events.

  • In clinical trials, dose interruption was implemented for patients who reported a Grade ≥ 3 TRAE or other intolerable toxicities[11]. The protocol should specify criteria for dose reduction or discontinuation.

Troubleshooting Guides & Workflows

Workflow for Management of Hematological Toxicity

This diagram outlines a logical workflow for identifying and managing common hematological adverse events during a this compound study.

cluster_monitoring Monitoring Phase cluster_assessment Assessment & Grading cluster_management Management & Intervention cluster_resolution Resolution A Patient on this compound Treatment B Routine Complete Blood Count (CBC) Monitoring (per protocol) A->B C Significant Decrease in WBC, Neutrophil, or Platelet Count? B->C D Grade AE using CTCAE v4.03 C->D Yes J Continue Treatment and Routine Monitoring C->J No E Grade 1-2 Toxicity? D->E F Continue this compound with Increased Monitoring E->F Yes G Interrupt this compound Treatment E->G No (Grade 3-4) F->J H Initiate Supportive Care (e.g., G-CSF for neutropenia) G->H I Monitor CBC until recovery to ≤ Grade 1 H->I K Consider Resuming this compound (at same or reduced dose) I->K

Caption: Workflow for managing hematological adverse events.

References

Rezivertinib Clinical Trial Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments related to rezivertinib dose-escalation studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, also known as AC0010 or BPI-7711, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism is the selective and irreversible inhibition of mutant EGFR, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[1][3] By binding to the ATP-binding site of the mutant EGFR, this compound blocks the downstream signaling pathways, such as Ras-Raf-MEK-ERK and PI3K-AKT-mTOR, which are critical for tumor cell proliferation and survival.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.[1] Notably, this compound shows minimal activity against wild-type EGFR, which may contribute to a more favorable safety profile compared to non-selective EGFR inhibitors.[3]

Q2: What were the key findings from the Phase 1 dose-escalation study of this compound in patients with EGFR T790M-mutated NSCLC?

The Phase 1 study (NCT03386955) was designed to evaluate the safety, efficacy, and pharmacokinetics of this compound in patients with advanced non-small cell lung cancer (NSCLC) harboring the EGFR T790M mutation.[4] The study enrolled 19 patients in the dose-escalation phase and 153 in the dose-expansion phase.[4] No dose-limiting toxicities were observed during the dose-escalation phase.[4] The overall objective response rate (ORR) was 59.3%, and the median progression-free survival (PFS) was 9.7 months.[4] Treatment-related adverse events were reported in 82.0% of patients, with 17.4% experiencing grade 3 or higher events.[4] The most common grade ≥3 treatment-related adverse events were decreased neutrophil count (2.9%), leukopenia (2.9%), and pneumonia (2.9%).[4][5]

Q3: What is the recommended Phase 2 dose (RP2D) of this compound and how was it determined?

The recommended Phase 2 dose (RP2D) for this compound was identified as 180 mg taken orally once daily.[6] This determination was based on the safety and efficacy data from the Phase 1 dose-escalation study (NCT03386955), which evaluated doses ranging from 30 mg to 300 mg once daily.[4][5] The 180 mg dose was found to have a manageable safety profile and promising efficacy in patients with EGFR T790M-mutated advanced NSCLC.[4][6]

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays for this compound efficacy.

  • Possible Cause 1: Cell line authenticity and mutation status.

    • Troubleshooting: Regularly authenticate cell lines using short tandem repeat (STR) profiling. Confirm the presence of the specific EGFR mutations (e.g., T790M, exon 19 deletion, L858R) through sequencing.

  • Possible Cause 2: Variability in drug concentration or stability.

    • Troubleshooting: Prepare fresh stock solutions of this compound for each experiment. Verify the concentration and purity of the compound using methods like HPLC. Ensure proper storage conditions to prevent degradation.

  • Possible Cause 3: Inconsistent cell culture conditions.

    • Troubleshooting: Maintain consistent cell densities, passage numbers, and media formulations. Monitor and control incubator conditions (temperature, CO2, humidity) closely.

Problem: High background signal in Western blot analysis of EGFR pathway proteins.

  • Possible Cause 1: Non-specific antibody binding.

    • Troubleshooting: Optimize primary and secondary antibody concentrations. Use appropriate blocking buffers (e.g., 5% non-fat milk or BSA in TBST) for an adequate duration. Include isotype controls to assess non-specific binding.

  • Possible Cause 2: Insufficient washing.

    • Troubleshooting: Increase the number and duration of wash steps after antibody incubations. Use a gentle rocking motion during washes to improve efficiency.

  • Possible Cause 3: High protein concentration.

    • Troubleshooting: Perform a protein concentration assay (e.g., BCA) to ensure equal loading amounts. Titrate the total protein loaded per lane to find the optimal signal-to-noise ratio.

Data Presentation

Table 1: Summary of Phase 1 Dose-Escalation and Expansion Study (NCT03386955) in EGFR T790M-Mutated NSCLC [4][5]

ParameterValue
Patient Population
Total Enrolled172 (19 in dose-escalation, 153 in dose-expansion)
Dose Levels Evaluated (Once Daily) 30 mg, 60 mg, 120 mg, 180 mg, 240 mg, 300 mg
Efficacy
Objective Response Rate (ORR)59.3% (95% CI: 51.6-66.7)
Median Progression-Free Survival (PFS)9.7 months (95% CI: 8.3-11.1)
Safety
Treatment-Related Adverse Events (Any Grade)82.0% (141 of 172)
Grade ≥3 Treatment-Related Adverse Events17.4% (30 of 172)
Most Common Grade ≥3 TRAEsDecreased neutrophil count (2.9%), Leukopenia (2.9%), Pneumonia (2.9%)

Table 2: Summary of Phase 2a Study (First-Line Treatment in EGFR-Mutated NSCLC) [7][8]

ParameterValue
Patient Population
Total Enrolled43
Treatment Dose 180 mg once daily
Efficacy
Objective Response Rate (ORR)83.7% (95% CI: 69.3-93.2)
Median Duration of Response (DoR)19.3 months (95% CI: 15.8-25.0)
Median Progression-Free Survival (PFS)20.7 months (95% CI: 13.8-24.8)
Safety
Treatment-Related Adverse Events (Any Grade)93.0% (40 of 43)
Grade ≥3 Treatment-Related Adverse Events9.3% (4 of 43)

Table 3: Summary of Phase 2b Study in EGFR T790M-Mutated NSCLC [9][10]

ParameterValue
Patient Population
Total Enrolled226
Patients with Brain Metastases40.3% (91 of 226)
Treatment Dose 180 mg once daily
Efficacy
Objective Response Rate (ORR)64.6% (95% CI: 58.0-70.8)
Disease Control Rate (DCR)89.8% (95% CI: 85.1-93.4)
Median Duration of Response (DoR)12.5 months (95% CI: 10.0-13.9)
Median Progression-Free Survival (PFS)12.2 months (95% CI: 9.6-13.9)
Median Overall Survival (OS)23.9 months (95% CI: 20.0-Not Calculated)
CNS Efficacy (in patients with brain metastases)
CNS Objective Response Rate (CNS-ORR)69.0% (in patients with at least one brain target lesion)
CNS Disease Control Rate (CNS-DCR)100% (in patients with at least one brain target lesion)
Safety
Treatment-Related Adverse Events (Any Grade)83.2% (188 of 226)
Most Common TRAEsWhite blood cell count decreased (27.9%), Platelet count decreased (23.0%), Anemia (22.6%)

Experimental Protocols

Protocol: Phase 1 Dose-Escalation and Expansion Study (NCT03386955) [4]

  • Study Design: A multicenter, open-label, Phase 1 study with a dose-escalation phase followed by a dose-expansion phase.

  • Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who had progressed after prior EGFR TKI therapy.

  • Dose Escalation Phase:

    • A standard 3+3 design was used.

    • Patients received oral this compound once daily in 21-day cycles at escalating dose levels (30, 60, 120, 180, 240, and 300 mg).

    • The primary endpoint was to evaluate the safety and determine the maximum tolerated dose (MTD) and RP2D.

  • Dose Expansion Phase:

    • Patients were enrolled at the RP2D.

    • The primary endpoint was the objective response rate (ORR) assessed by a blinded independent central review (BICR).

  • Treatment Administration: this compound was administered orally once daily until disease progression, unacceptable toxicity, or patient withdrawal.

  • Efficacy Assessment: Tumor assessments were performed at baseline and every 6 weeks thereafter.

  • Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (with T790M mutation) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound's mechanism of action in inhibiting the EGFR signaling pathway.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_dose_escalation Dose Escalation (3+3 Design) cluster_assessment Assessment cluster_endpoints Primary Endpoints p1 Enrollment Criteria: - Advanced/Metastatic NSCLC - Confirmed EGFR T790M mutation - Progression on prior EGFR TKI d1 30 mg p1->d1 Assign to Dose Cohort d2 60 mg p1->d2 Assign to Dose Cohort d3 120 mg p1->d3 Assign to Dose Cohort d4 180 mg p1->d4 Assign to Dose Cohort d5 240 mg p1->d5 Assign to Dose Cohort d6 300 mg p1->d6 Assign to Dose Cohort p2 Dose Expansion at RP2D (180 mg) d1->p2 Determine RP2D a1 Safety Assessment (Adverse Events - CTCAE) d1->a1 a2 Efficacy Assessment (Tumor Response - RECIST) d1->a2 d2->p2 Determine RP2D d2->a1 d2->a2 d3->p2 Determine RP2D d3->a1 d3->a2 d4->p2 Determine RP2D d4->a1 d4->a2 d5->p2 Determine RP2D d5->a1 d5->a2 d6->p2 Determine RP2D d6->a1 d6->a2 p2->a1 p2->a2 e1 Dose Escalation: Safety & MTD a1->e1 e2 Dose Expansion: Objective Response Rate (ORR) a2->e2

References

Validation & Comparative

A Head-to-Head Comparison of Third-Generation EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has marked a significant milestone in the treatment of non-small cell lung cancer (NSCLC), particularly for patients harboring the T790M resistance mutation. This guide provides an objective, data-driven comparison of the leading third-generation EGFR TKIs: osimertinib, lazertinib, and almonertinib. We delve into their preclinical efficacy, clinical outcomes, safety profiles, and mechanisms of resistance, supported by experimental data and detailed methodologies.

Performance Data at a Glance: A Quantitative Comparison

To facilitate a direct comparison of the preclinical potency and selectivity of these inhibitors, the following tables summarize key quantitative data from various studies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the drug required to inhibit 50% of the enzymatic activity of different EGFR variants. A lower IC50 value signifies greater potency.

EGFR MutationOsimertinibLazertinibAlmonertinib
Exon 19 Deletion (Del19) ~135~0.21 (T790M/Del19)
L858R ~1520.6~0.29 (T790M/L858R)
T790M <101.7 (Del19/T790M), 2 (L858R/T790M)0.37
Wild-Type (WT) EGFR ~200-500763.39

Note: Data is compiled from multiple preclinical studies and may vary based on specific experimental conditions. Almonertinib IC50 values are reported for double mutant EGFR.

Table 2: Clinical Efficacy in T790M-Positive NSCLC

This table summarizes key efficacy endpoints from pivotal clinical trials for each drug in patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.

Clinical EndpointOsimertinib (AURA3)[1]Lazertinib (LASER201)Almonertinib (APOLLO)[2]
Objective Response Rate (ORR) 71%57%68.9%
Median Progression-Free Survival (mPFS) 10.1 months9.7 months12.4 months
Table 3: Common Adverse Events (All Grades)

This table outlines the most frequently reported adverse events for each third-generation TKI.

Adverse EventOsimertinibLazertinibAlmonertinib
Diarrhea CommonCommonLess Common
Rash CommonCommonCommon
Paronychia Common-Less Common
Paresthesia -Common-
Increased CPK --Common
Table 4: Acquired Resistance Mechanisms

The emergence of resistance is a significant challenge. The C797S mutation is a key on-target resistance mechanism to third-generation EGFR TKIs. This table provides an overview of the reported frequencies of this mutation.

Resistance MechanismOsimertinib (FLAURA/AURA3)[3][4]Lazertinib[5][6]Almonertinib (APOLLO)[2]
EGFR C797S Mutation Frequency 7-22%~8-20%Reported, frequency varies

Signaling Pathways and Mechanisms of Action

Third-generation EGFR TKIs are designed to selectively and irreversibly inhibit mutant EGFR, including the T790M "gatekeeper" mutation, while sparing wild-type (WT) EGFR. This selectivity is achieved through covalent binding to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. By inhibiting the downstream signaling pathways, these TKIs effectively suppress cancer cell proliferation and induce apoptosis.[7][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Ex19del/L858R/T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TKI 3rd Gen TKI (Osimertinib, Lazertinib, Almonertinib) TKI->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Apoptosis Block->RAS Block->PI3K

Figure 1: EGFR Signaling Pathway Inhibition by 3rd Gen TKIs

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of third-generation EGFR TKIs.

Enzymatic Kinase Assay (IC50 Determination)

This assay quantifies the inhibitory activity of the compounds on the kinase activity of various EGFR mutants in a cell-free system.

  • Reagents and Materials: Recombinant human EGFR kinase domains (WT and mutants), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA), and the test TKI. A luminescence-based kinase assay kit (e.g., ADP-Glo™) is used for detection.[9][10]

  • Procedure: a. Prepare serial dilutions of the TKI in DMSO. b. In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the TKI dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader. f. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the TKI concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - EGFR Enzyme (WT/Mutant) - TKI Dilutions - ATP & Substrate Start->Prepare_Reagents Reaction_Setup Set up Reaction in 384-well Plate: Enzyme + TKI + Substrate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect ADP (e.g., ADP-Glo™) Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Analyze_Data Analyze Data: Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Enzymatic Kinase Assay Workflow

Cellular Proliferation Assay (MTT/MTS)

This assay assesses the effect of the TKIs on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.

  • Reagents and Materials: NSCLC cell lines (e.g., PC-9 for Ex19del, H1975 for L858R/T790M), cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT or MTS reagent, and a solubilization solution (for MTT).[11][12][13]

  • Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the TKI and incubate for a specified period (e.g., 72 hours). c. Add MTT or MTS reagent to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product. d. If using MTT, add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT). f. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the TKIs in a living organism.

  • Animals and Cell Lines: Immunocompromised mice (e.g., nude or SCID mice) and a human NSCLC cell line harboring the desired EGFR mutation (e.g., H1975).[14][15][16][17][18]

  • Procedure: a. Subcutaneously inject the cancer cells into the flanks of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer the TKI (e.g., by oral gavage) or a vehicle control daily. e. Measure the tumor volume periodically using calipers. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to assess target engagement). g. Plot the mean tumor volume over time for each group to assess the anti-tumor activity.

Logical Relationships in Drug Development and Resistance

The development of third-generation EGFR TKIs was a direct response to the clinical challenge of acquired resistance to first- and second-generation inhibitors, primarily driven by the T790M mutation. However, the use of these potent third-generation agents has led to the emergence of new resistance mechanisms, most notably the C797S mutation, which prevents the covalent binding of the inhibitor. This evolutionary pressure necessitates the development of next-generation strategies to overcome this new form of resistance.

Drug_Development_Resistance Gen1_2_TKI 1st/2nd Gen EGFR TKIs (e.g., Gefitinib, Erlotinib, Afatinib) T790M_Resistance Acquired Resistance: EGFR T790M Mutation Gen1_2_TKI->T790M_Resistance Leads to Gen3_TKI 3rd Gen EGFR TKIs (Osimertinib, Lazertinib, Almonertinib) T790M_Resistance->Gen3_TKI Drives Development of C797S_Resistance Acquired Resistance: EGFR C797S Mutation Gen3_TKI->C797S_Resistance Leads to Next_Gen_Therapies Next-Generation Therapies (e.g., 4th Gen TKIs, Combination Therapies) C797S_Resistance->Next_Gen_Therapies Drives Development of

References

Rezivertinib's Impact on Downstream Signaling Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), particularly for patients with epidermal growth factor receptor (EGFR) mutations, Rezivertinib (also known as AC0010 or Avitinib) has emerged as a potent third-generation tyrosine kinase inhibitor (TKI).[1] This guide provides a comparative analysis of this compound's effect on downstream signaling pathways against other EGFR inhibitors, supported by available experimental data. The focus is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of its performance and mechanism of action.

This compound is designed to selectively target both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR TKIs.[1] By binding to the ATP-binding site of the mutant EGFR, this compound effectively inhibits its kinase activity. This action blocks the autophosphorylation of EGFR and subsequently disrupts the downstream signaling cascades crucial for tumor cell proliferation and survival, namely the Ras-Raf-MEK-ERK and the PI3K-AKT-mTOR pathways.[1] The ultimate outcome of this signaling blockade is the induction of cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.[1]

Comparative Preclinical Efficacy

The in vitro efficacy of this compound has been demonstrated across various EGFR-mutant NSCLC cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Avitinib) and other EGFR TKIs, providing a quantitative comparison of their potency.

DrugCell LineEGFR Mutation StatusIC50 (nM)
This compound (Avitinib) NCI-H1975L858R/T790M22
PC-9del1913.3
HCC827L858R6.8
A431Wild-Type>1000
Osimertinib PC-9 (del19)del1912.92
H1975 (L858R/T790M)L858R/T790M11.44
Wild-Type EGFRWild-Type~493.8
Gefitinib VariousEGFR-mutantVaries
Erlotinib VariousEGFR-mutantVaries

Data for Avitinib from MedChemExpress. Data for Osimertinib from a 2016 study published in OncoTargets and Therapy.

Clinical Efficacy: this compound vs. Gefitinib

Clinical trial data from the phase 3 REZOR study highlights this compound's superior efficacy in a head-to-head comparison with the first-generation EGFR TKI, Gefitinib, in the first-line treatment of patients with locally advanced or metastatic NSCLC harboring EGFR mutations.

Efficacy EndpointThis compoundGefitinibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)19.3 months9.6 months0.48 (0.36-0.63)<.0001

Data from the REZOR trial as reported by CancerNetwork.

Downstream Signaling Pathway Inhibition

The primary mechanism of action of this compound involves the blockade of key downstream signaling pathways. The following diagram illustrates the EGFR signaling cascade and the points of inhibition by EGFR TKIs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Survival Survival mTOR->Survival Ligand EGF/TGF-α Ligand->EGFR Binds This compound This compound This compound->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by this compound.

While the qualitative mechanism of this compound's inhibition of downstream signaling is well-understood, specific quantitative preclinical data from Western blot analyses demonstrating the dose-dependent reduction of phosphorylated EGFR (p-EGFR), p-AKT, and p-ERK were not publicly available at the time of this review. However, studies on other third-generation EGFR TKIs like Osimertinib have shown significant inhibition of p-EGFR. It is important to note that even with potent inhibitors, sustained signaling through these pathways can occur and contribute to resistance.

Experimental Protocols

Western Blotting for Phosphorylated and Total EGFR, AKT, and ERK

This protocol provides a general framework for assessing the inhibition of downstream signaling pathways by EGFR TKIs in NSCLC cell lines.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_detect Detection & Analysis Cell_Culture 1. Culture NSCLC cells (e.g., NCI-H1975, PC-9) Drug_Treatment 2. Treat with this compound/ Alternative TKIs at various concentrations and time points Cell_Culture->Drug_Treatment Lysis 3. Lyse cells and quantify protein concentration Drug_Treatment->Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking 6. Block non-specific binding sites Transfer->Blocking Primary_Ab 7. Incubate with primary antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection 9. Detect chemiluminescence Secondary_Ab->Detection Analysis 10. Quantify band intensity and normalize to loading control Detection->Analysis

Caption: Experimental Workflow for Western Blot Analysis.

Detailed Methodologies:

  • Cell Culture and Treatment: NSCLC cell lines with relevant EGFR mutations (e.g., NCI-H1975 for T790M, PC-9 for exon 19 deletion) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound, Osimertinib, or Gefitinib for different durations (e.g., 2, 6, 24 hours).

  • Protein Extraction and Quantification: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Subsequently, the membranes are incubated overnight at 4°C with primary antibodies specific for p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2. After washing with TBST, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Conclusion

This compound is a potent third-generation EGFR TKI with demonstrated preclinical and clinical efficacy against EGFR-mutant NSCLC, including tumors with the T790M resistance mutation. Its mechanism of action, centered on the inhibition of the EGFR-mediated downstream signaling pathways, leads to cell cycle arrest and apoptosis. While direct quantitative preclinical data on its specific impact on the phosphorylation of key signaling molecules would further solidify its profile, the available data positions this compound as a significant therapeutic agent in the targeted treatment of NSCLC. Further head-to-head preclinical studies with other third-generation inhibitors like Osimertinib, focusing on the downstream signaling effects, would be invaluable for the research community.

References

Rezivertinib: A Favorable Safety Profile in the Landscape of EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical trial data reveals that rezivertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates a manageable and favorable safety profile, particularly when compared to first-generation agents such as gefitinib and erlotinib. This guide provides a detailed comparison of their safety profiles, supported by quantitative data from clinical studies, experimental protocols for safety assessment, and visualizations of the underlying biological pathways.

For researchers and drug development professionals, understanding the nuances of the safety profiles of targeted therapies is paramount. While first-generation EGFR TKIs marked a significant advancement in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC), their use is often associated with a range of adverse events that can impact patient quality of life and treatment adherence. This compound has been developed to selectively target EGFR mutations, including the T790M resistance mutation, while potentially mitigating some of the toxicities associated with earlier generation TKIs.[1]

Comparative Safety Profile: this compound vs. First-Generation EGFR TKIs

Clinical trial data highlights key differences in the incidence and severity of adverse events between this compound and the first-generation EGFR TKIs, gefitinib and erlotinib.

A pivotal phase 3 study (REZOR) directly comparing this compound with gefitinib in patients with EGFR-mutated locally advanced or metastatic NSCLC provides the most direct comparative safety data. The study found that the incidence of Grade 3 or higher treatment-emergent adverse events was similar between the two groups, with 45% in the this compound arm and 43% in the gefitinib arm.[2][3][4] Treatment-related adverse events (TRAEs) of Grade 3 or higher were also comparable at 23% for both this compound and gefitinib.[2][3][4] Notably, one patient in the this compound group experienced a fatal TRAE (pneumonia and interstitial lung disease).[3][4]

Phase 1 and 2b studies of this compound provide further insight into its safety profile. In a phase 1 dose-escalation and expansion study (NCT03386955), treatment-related adverse events were observed in 82.0% of patients, with 17.4% experiencing Grade 3 or higher events.[1][5] The most common Grade 3 or higher TRAEs were decreased neutrophil count (2.9%), leukopenia (2.9%), and pneumonia (2.9%).[1][5] A phase 2b study (NCT03812809) reported that 83.2% of patients had at least one TRAE, with 19.9% being Grade 3 or higher.[6] Importantly, no cases of interstitial lung disease were reported in this study.[6]

Comparatively, first-generation EGFR TKIs are frequently associated with dermatologic toxicities and diarrhea. A network meta-analysis of 43 studies involving 7,168 patients showed that erlotinib was associated with a higher rate of rash and nausea and vomiting compared to gefitinib.[7] Another comparative study found that dermal side effects such as acneiform eruption, rash, and mucositis were more frequent with erlotinib than with gefitinib.[8] Conversely, liver dysfunction has been reported to occur more frequently with gefitinib than with erlotinib.[8][9]

The following tables summarize the quantitative data on the incidence of common adverse events from key clinical trials.

Adverse Event This compound (REZOR - Phase 3) [2][3]Gefitinib (REZOR - Phase 3) [2][3]
Any Grade Treatment-Emergent AEs 99%98%
Grade ≥3 Treatment-Emergent AEs 45%43%
Any Grade Treatment-Related AEs --
Grade ≥3 Treatment-Related AEs 23%23%
Fatal Treatment-Related AEs 0.5% (1 patient)0%
Adverse Event (Grade ≥3) This compound (Phase 1) [1][5]This compound (Phase 2b) [6]
Neutrophil count decreased 2.9%-
Leukopenia 2.9%-
Pneumonia 2.9%-
Any TRAE 17.4%19.9%
Adverse Event Gefitinib Erlotinib
Rash (All Grades) Lower than Erlotinib[7]Higher than Gefitinib[7][8]
Diarrhea (All Grades) Lower than Erlotinib[7]Higher than Gefitinib
Nausea and Vomiting (All Grades) Lower than Erlotinib[7]Higher than Gefitinib[7]
Liver Dysfunction (All Grades) Higher than Erlotinib[8][9]Lower than Gefitinib[8][9]

Experimental Protocols

The safety and tolerability of this compound and first-generation EGFR TKIs in clinical trials are primarily assessed through the monitoring and grading of adverse events (AEs) according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[10][11][12][13]

Adverse Event Monitoring and Reporting:

  • Data Collection: In clinical trials such as the REZOR study (NCT03866499), the phase 1 study of this compound (NCT03386955), and the phase 2b study (NCT03812809), investigators collect data on all AEs experienced by participants.[2][6][14] This includes both clinical symptoms reported by the patient and abnormal laboratory findings.

  • AE Documentation: For each AE, the following information is recorded:

    • A descriptive diagnosis of the event.

    • The date of onset and resolution.

    • The severity, graded according to the CTCAE.

    • The investigator's assessment of the relationship between the AE and the study drug (e.g., related, possibly related, not related).

    • Any action taken as a result of the AE (e.g., dose modification, discontinuation of treatment, administration of concomitant medications).

  • Reporting: Serious adverse events (SAEs), which include events that are life-threatening, result in hospitalization, cause persistent disability, or result in death, are required to be reported to regulatory authorities and the study sponsor within a short timeframe.

CTCAE Grading Scale:

The CTCAE provides a standardized five-point scale for grading the severity of AEs:[10][11][12][13]

  • Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[10][11][12][13]

  • Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting instrumental activities of daily living (ADL).[10][11][12][13]

  • Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[10][11][12][13]

  • Grade 4 (Life-threatening): Urgent intervention indicated.[10][13]

  • Grade 5 (Death): Death related to the AE.[10][13]

The use of this standardized system allows for consistent and comparable safety data across different clinical trials and therapies.

Visualizing the Mechanism and Experimental Workflow

To better understand the context of these safety profiles, it is helpful to visualize the underlying biological pathway and the general workflow of a clinical trial safety assessment.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds to Dimerization Dimerization EGFR->Dimerization Leads to This compound This compound Autophosphorylation Autophosphorylation This compound->Autophosphorylation Inhibits (Mutant EGFR) First-Gen TKIs First-Gen TKIs First-Gen TKIs->Autophosphorylation Inhibits (Wild-type & Mutant EGFR) Dimerization->Autophosphorylation Induces RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS-RAF-MEK-ERK Pathway Activates PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K-AKT-mTOR Pathway Activates Cell Proliferation\n& Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK Pathway->Cell Proliferation\n& Survival PI3K-AKT-mTOR Pathway->Cell Proliferation\n& Survival

Caption: EGFR Signaling Pathway and TKI Inhibition.

The diagram above illustrates the epidermal growth factor receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation. Ligand binding to EGFR triggers a cascade of intracellular events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Both this compound and first-generation TKIs inhibit this pathway by blocking autophosphorylation. However, this compound is more selective for mutant forms of EGFR, which may contribute to its different safety profile.

Safety_Assessment_Workflow Patient Enrollment Patient Enrollment Treatment Administration Treatment Administration Patient Enrollment->Treatment Administration Adverse Event Monitoring Adverse Event Monitoring Treatment Administration->Adverse Event Monitoring Data Collection Data Collection Adverse Event Monitoring->Data Collection AE Grading (CTCAE) AE Grading (CTCAE) Data Collection->AE Grading (CTCAE) Causality Assessment Causality Assessment AE Grading (CTCAE)->Causality Assessment Data Analysis Data Analysis Causality Assessment->Data Analysis Safety Profile Reporting Safety Profile Reporting Data Analysis->Safety Profile Reporting

References

Rezivertinib: A Comparative Meta-Analysis in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Rezivertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It offers an objective comparison of this compound's performance against other therapeutic alternatives for non-small cell lung cancer (NSCLC), supported by experimental data and detailed methodologies.

Introduction to this compound and its Mechanism of Action

This compound, also known as BPI-7711, is a novel, orally available third-generation EGFR-TKI.[1][2][3] It is designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[1][3][4][5][6] The T790M mutation is a common cause of acquired resistance to first- and second-generation EGFR TKIs in NSCLC patients.[4]

This compound's mechanism involves covalently binding to the ATP-binding site of the mutant EGFR kinase, which blocks its autophosphorylation and disrupts downstream signaling pathways crucial for tumor cell proliferation and survival.[4] These pathways include the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways.[4] By selectively targeting mutant forms of EGFR, this compound shows minimal activity against wild-type EGFR, potentially leading to fewer dose-limiting toxicities compared to non-selective inhibitors.[3]

Signaling Pathway Inhibition by this compound

The diagram below illustrates the EGFR signaling cascade and the point of intervention for third-generation TKIs like this compound. Upon ligand binding, EGFR dimerizes and activates downstream pathways that regulate cell proliferation and survival.[7][8] Mutations in EGFR lead to constitutive activation of these pathways, driving oncogenesis.[4][7] this compound inhibits this aberrant signaling by blocking the mutated EGFR.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR caption EGFR Signaling Pathway and this compound Inhibition

Caption: EGFR Signaling Pathway and this compound Inhibition.

Efficacy of this compound in Clinical Trials

This compound has been evaluated in multiple clinical trials, demonstrating promising efficacy in both first-line and second-line settings for patients with EGFR-mutated NSCLC.

First-Line Treatment

In a Phase IIa study (NCT03386955) involving 43 patients with locally advanced or metastatic/recurrent EGFR-mutated NSCLC, first-line treatment with this compound showed significant clinical activity.[2][9] The REZOR Phase III trial (NCT03866499) further solidified these findings by comparing this compound to Gefitinib, a first-generation EGFR-TKI.[10][11]

Table 1: Efficacy of this compound in First-Line Treatment of EGFR-Mutated NSCLC

EndpointPhase IIa (NCT03386955)[2][9]Phase III REZOR (NCT03866499)[10][11]
Objective Response Rate (ORR) 83.7% (95% CI, 69.3-93.2)Not specified
Median Progression-Free Survival (PFS) 20.7 months (95% CI, 13.8-24.8)19.3 months (95% CI, 13.8-22.1)
Median Duration of Response (DoR) 19.3 months (95% CI, 15.8-25.0)Not specified
Overall Survival (OS) Data immatureData immature (HR 0.85; 95% CI, 0.62-1.16)
Second-Line Treatment (EGFR T790M-Mutated NSCLC)

This compound has shown robust efficacy in patients who have developed the T790M resistance mutation after prior TKI therapy. Data comes from a Phase I dose-escalation study (NCT03386955) and a larger Phase IIb single-arm study (NCT03812809).[5][6][12]

Table 2: Efficacy of this compound in T790M-Positive NSCLC (Second-Line+)

EndpointPhase I (NCT03386955)[12]Phase IIb (NCT03812809)[5][6]
Patient Population 172226
Objective Response Rate (ORR) 59.3% (95% CI, 51.6-66.7)64.6% (95% CI, 58.0-70.8)
Disease Control Rate (DCR) Not specified89.8% (95% CI, 85.1-93.4)
Median Progression-Free Survival (PFS) 9.7 months (95% CI, 8.3-11.1)12.2 months (95% CI, 9.6-13.9)
Median Duration of Response (DoR) Not specified12.5 months (95% CI, 10.0-13.9)
Median Overall Survival (OS) Not specified23.9 months (95% CI, 20.0-NC)
Central Nervous System (CNS) Efficacy

This compound has demonstrated promising efficacy in patients with CNS metastases, a common complication in advanced NSCLC. A pooled analysis of the Phase I and Phase IIb studies provided specific data on CNS response.[13]

Table 3: CNS Efficacy of this compound in T790M-Positive NSCLC

EndpointPooled Analysis (NCT03386955 & NCT03812809)[13]
CNS Objective Response Rate (CNS-ORR) 68.9% (in evaluable for response set)
CNS Disease Control Rate (CNS-DCR) 100% (in evaluable for response set)
Median CNS Progression-Free Survival (CNS-PFS) 16.5 months (95% CI, 13.7-NC)
Median CNS Duration of Response (CNS-DoR) 13.8 months (95% CI, 9.6-NC)

Safety and Tolerability Profile

This compound has a manageable safety profile across clinical trials. Most adverse events (AEs) are mild to moderate in severity.

Table 4: Common Treatment-Related Adverse Events (TRAEs) with this compound

Adverse Event ProfileFirst-Line (Phase IIa)[2][9]T790M+ (Phase I)[12]T790M+ (Phase IIb)[6]
Any Grade TRAEs 93.0%82.0%83.2%
Grade ≥3 TRAEs 9.3%17.4%19.9%
Most Common Grade ≥3 TRAEs Not specifiedDecreased neutrophil count (2.9%), Leukopenia (2.9%), Pneumonia (2.9%)Not specified
Most Common Any Grade TRAEs Not specifiedNot specifiedWhite blood cell count decreased (27.9%), Platelet count decreased (23.0%), Anemia (22.6%)
Interstitial Lung Disease (ILD) Not specifiedNot specifiedNone reported

Comparison with Alternative EGFR TKIs

The primary competitors for this compound are other third-generation EGFR TKIs, most notably Osimertinib, Lazertinib, and Aumolertinib (also known as Almonertinib).[14] These drugs also target both sensitizing and T790M resistance mutations.

Evolution of EGFR TKIs

The development of EGFR inhibitors has progressed through generations, each aiming to improve efficacy and overcome resistance mechanisms.

TKI_Generations cluster_gen EGFR TKI Generations cluster_mutations EGFR Mutations Targeted Gen1 1st Gen (Gefitinib, Erlotinib) Sensitizing Sensitizing Mutations (Exon 19 del, L858R) Gen1->Sensitizing Effective Resistance Resistance Mutation (T790M) Gen1->Resistance Ineffective Gen3 3rd Gen (this compound, Osimertinib, Lazertinib, Aumolertinib) Gen3->Sensitizing Effective Gen3->Resistance Effective Sensitizing->Resistance Leads to caption Targeted Mutations by EGFR TKI Generations

Caption: Targeted Mutations by EGFR TKI Generations.

Comparative Efficacy and Safety

Direct head-to-head trials between all third-generation TKIs are limited. The following tables synthesize data from separate meta-analyses and key trials to provide a comparative overview.

Table 5: Comparative Efficacy of Third-Generation EGFR TKIs in First-Line Treatment

EndpointThis compound (REZOR)[10]Osimertinib (FLAURA)[15]Lazertinib (LASER301)[16][17]Aumolertinib (AENEAS)[18][19]
Comparator Gefitinib1st Gen TKIGefitinibGefitinib
Median PFS 19.3 months18.9 months20.6 months19.3 months
ORR Not specifiedNot specified76%73.8%
PFS Hazard Ratio (HR) 0.480.460.450.46

Table 6: Comparative Efficacy in T790M-Positive NSCLC (Second-Line+)

EndpointThis compound (Phase IIb)[5]Osimertinib (AURA3)[20][21]Aumolertinib (APOLLO)[19]
Comparator Single-ArmChemotherapySingle-Arm
Median PFS 12.2 months10.1 months12.4 months
ORR 64.6%71%68.9%
DCR 89.8%Not specified93.4%

Table 7: Comparative Safety Profiles of Third-Generation EGFR TKIs

Adverse Event TypeThis compound[6][12]Osimertinib[15][22]Lazertinib[16][23]Aumolertinib[18][24]
Common TRAEs Cytopenias (WBC, platelet decrease), AnemiaDiarrhea, Rash, Nail effects, Dry skinParesthesiaCreatine kinase elevation
Grade ≥3 TRAEs ~17-20%Lower than 1st Gen TKIsNot specifiedLow incidence
Notable Low Incidence AEs No ILD reported in Phase IIb studyLower rates of severe rash/diarrhea vs 1st Gen TKIsLower rates of diarrhea, ALT/AST increase vs GefitinibRare ILD

Experimental Protocols and Methodologies

The clinical development of this compound is supported by rigorously designed trials. Below are the methodologies for the key studies cited.

Typical Clinical Trial Workflow

The diagram below outlines the typical workflow for a clinical trial evaluating a targeted therapy like this compound.

Trial_Workflow Screening Patient Screening - NSCLC Diagnosis - EGFR Mutation Test Enrollment Enrollment & Randomization (if applicable) Screening->Enrollment Treatment Treatment Administration (e.g., this compound 180mg QD) Enrollment->Treatment Monitoring Patient Monitoring - Tumor Assessment (RECIST) - Safety Assessment (CTCAE) Treatment->Monitoring Monitoring->Treatment DataCollection Data Collection - Efficacy Endpoints - Safety Data Monitoring->DataCollection Analysis Data Analysis - Primary/Secondary Endpoints DataCollection->Analysis Results Results Reporting Analysis->Results caption Generalized Clinical Trial Workflow for EGFR TKIs

Caption: Generalized Clinical Trial Workflow for EGFR TKIs.

Key this compound Trial Protocols
  • Phase I/IIa Study (NCT03386955):

    • Design: An open-label, single-arm, dose-escalation (Phase I) and dose-expansion (Phase IIa) study conducted in China.[2][12]

    • Patient Population: Phase I enrolled patients with advanced NSCLC with the EGFR T790M mutation.[12] Phase IIa enrolled treatment-naive patients with locally advanced or metastatic/recurrent EGFR-mutated NSCLC.[2]

    • Intervention: Oral this compound administered once daily. The Phase I portion explored doses from 30mg to 300mg to determine the recommended Phase II dose (RP2D), which was established at 180mg.[12][25] The Phase IIa portion used the 180mg dose.[2]

    • Primary Endpoints: Safety and tolerability for the dose-escalation phase; ORR assessed by a blinded independent central review (BICR) for the Phase IIa part.[2][12]

    • Secondary Endpoints: DCR, DoR, PFS, and OS.[2]

  • Phase IIb Study (NCT03812809):

    • Design: A multicenter, single-arm, open-label study.[5][6]

    • Patient Population: 226 patients with locally advanced or metastatic/recurrent NSCLC with confirmed EGFR T790M mutations who had progressed after first or second-generation EGFR-TKI therapy.[5][6]

    • Intervention: this compound 180mg orally once daily until disease progression or unacceptable toxicity.[5][6]

    • Primary Endpoint: ORR assessed by BICR per RECIST v1.1.[5][6]

    • Secondary Endpoints: DCR, DoR, PFS, OS, and safety. CNS efficacy was also evaluated.[5][6]

  • Phase III REZOR Study (NCT03866499):

    • Design: A multicenter, double-blind, randomized, phase 3 study conducted across 50 hospitals in China.[10][11]

    • Patient Population: Treatment-naive patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R mutation.[11]

    • Intervention: Patients were randomly assigned (1:1) to receive either this compound (180 mg/day) or Gefitinib (250 mg/day).[11]

    • Primary Endpoint: PFS assessed by masked independent central review (MICR).[11]

    • Secondary Endpoints: OS, ORR, DoR, and safety.[10]

Conclusion

The available clinical trial data indicates that this compound is a potent and selective third-generation EGFR-TKI with a favorable risk-benefit profile.

  • In the first-line setting, this compound demonstrates superior PFS compared to the first-generation TKI Gefitinib, with efficacy outcomes (PFS of ~19-20 months) that are highly competitive with other leading third-generation TKIs like Osimertinib, Lazertinib, and Aumolertinib.[10][15][17][19]

  • For second-line treatment of T790M-positive NSCLC, this compound shows robust and durable responses, including significant activity against CNS metastases.[5][6][13] Its efficacy, as measured by ORR and PFS, is comparable to data reported for Osimertinib and Aumolertinib in similar patient populations.[5][19][21]

  • The safety profile of this compound is manageable, characterized primarily by hematologic adverse events.[6] Notably, the absence of reported interstitial lung disease in the Phase IIb T790M+ trial is a favorable safety signal.[6]

Overall, this compound represents a valuable therapeutic option for EGFR-mutated NSCLC. Ongoing studies and future real-world data will further clarify its position relative to other third-generation TKIs and its role in the evolving landscape of NSCLC treatment.

References

Predicting Response to Rezivertinib: A Comparative Guide to Biomarkers and Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting response to Rezivertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in the context of non-small cell lung cancer (NSCLC). We will delve into the molecular underpinnings of this compound's mechanism of action, compare its efficacy with the established alternative, Osimertinib, and provide detailed experimental protocols for the key biomarker detection methods that are crucial for patient stratification and predicting therapeutic outcomes.

Mechanism of Action: Targeting the Gatekeeper Mutation

This compound is a potent and selective inhibitor of EGFR, specifically designed to target both the common sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[1][2] The T790M mutation, often referred to as the "gatekeeper" mutation, is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs. This compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, effectively blocking its downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival. This targeted inhibition leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and this compound's mechanism of action.

Predictive Biomarkers: The Central Role of EGFR Mutations

The primary and most definitive biomarkers for predicting response to this compound are somatic mutations within the EGFR gene. Specifically:

  • EGFR T790M Mutation: The presence of the T790M mutation in patients who have developed resistance to prior EGFR-TKI therapy is the key predictive biomarker for this compound efficacy.

  • EGFR Sensitizing Mutations: A background of an EGFR sensitizing mutation (e.g., exon 19 deletion or L858R mutation) is a prerequisite for initial EGFR-TKI therapy and subsequent treatment with this compound upon development of T790M-mediated resistance.

The detection of these mutations can be performed on tumor tissue obtained through biopsy or, increasingly, through a less invasive "liquid biopsy" that analyzes circulating tumor DNA (ctDNA) from a blood sample.

Comparative Efficacy: this compound vs. Osimertinib

Osimertinib is another potent, third-generation EGFR-TKI that is considered the standard of care for T790M-positive NSCLC. While direct head-to-head clinical trial data is limited, we can compare the efficacy of this compound and Osimertinib based on data from their respective pivotal clinical trials.

Table 1: Efficacy in T790M-Positive NSCLC (Overall Population)

DrugTrialObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
This compound Phase IIb (NCT03812809)[1][2][3][4]64.6%89.8%12.2 months
Osimertinib AURA3 (Phase III)[5][6][7][8]71%-10.1 months

Table 2: Efficacy in T790M-Positive NSCLC with CNS Metastases

DrugTrialCNS Objective Response Rate (CNS-ORR)CNS Disease Control Rate (CNS-DCR)Median CNS Progression-Free Survival (CNS-PFS)
This compound Pooled Analysis (Phase I & IIb)[9][10]68.9% (in evaluable for response set)100% (in evaluable for response set)16.5 months
Osimertinib AURA3 (Phase III)[11][12][13]70% (in evaluable for response set)93%11.7 months

These data suggest that this compound demonstrates promising efficacy in T790M-positive NSCLC, with outcomes that are comparable to the established third-generation EGFR-TKI, Osimertinib. Notably, this compound shows a strong signal of activity in patients with central nervous system (CNS) metastases, a common site of disease progression.

Experimental Protocols for Biomarker Detection

Accurate and sensitive detection of EGFR mutations is paramount for selecting patients who are likely to benefit from this compound. Below are generalized protocols for the most common methods used for EGFR mutation analysis.

Circulating Tumor DNA (ctDNA) Extraction from Plasma

This workflow outlines the initial steps for isolating ctDNA from a patient's blood sample, a critical prerequisite for liquid biopsy-based EGFR mutation testing.

ctDNA_Extraction_Workflow A 1. Blood Collection (EDTA or Streck tubes) B 2. First Centrifugation (e.g., 1600 x g for 10 min) A->B C 3. Plasma Separation (Carefully aspirate supernatant) B->C D 4. Second Centrifugation (e.g., 16,000 x g for 10 min) C->D E 5. ctDNA Extraction (Using a commercial kit) D->E F 6. Quantification and QC (e.g., Qubit, Bioanalyzer) E->F G Downstream Analysis (ddPCR, ARMS-PCR, NGS) F->G

Caption: General workflow for ctDNA extraction from plasma.

Detailed Methodology for ctDNA Extraction:

  • Blood Collection: Collect whole blood in K2EDTA or specialized ctDNA collection tubes (e.g., Streck Cell-Free DNA BCT). Process the blood within a few hours of collection if using EDTA tubes to minimize genomic DNA contamination from white blood cell lysis.[14][15]

  • Initial Centrifugation: Centrifuge the blood tubes at a low speed (e.g., 1,600 x g) for 10 minutes at 4°C to separate the plasma from the buffy coat and red blood cells.[16]

  • Plasma Aspiration: Carefully aspirate the upper plasma layer without disturbing the buffy coat.

  • Second Centrifugation: Perform a second, high-speed centrifugation of the collected plasma (e.g., 16,000 x g) for 10 minutes at 4°C to remove any remaining cellular debris.[16]

  • ctDNA Isolation: Extract ctDNA from the cell-free plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit) according to the manufacturer's protocol. These kits typically involve lysis of any remaining cells, binding of DNA to a silica membrane, washing, and elution of the purified ctDNA.[17]

  • Quantification and Quality Control: Quantify the extracted ctDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay) and assess its size distribution and purity using a microfluidics-based system (e.g., Agilent Bioanalyzer).[18]

EGFR T790M Mutation Detection by Droplet Digital PCR (ddPCR)

ddPCR is a highly sensitive method for detecting and quantifying rare mutations like T790M in ctDNA.

ddPCR_Workflow A 1. Prepare ddPCR Reaction Mix (Supermix, primers, probes, ctDNA) B 2. Droplet Generation (Partitioning the reaction mix into ~20,000 droplets) A->B C 3. PCR Amplification (Thermal cycling of the droplets) B->C D 4. Droplet Reading (Fluorescence detection in each droplet) C->D E 5. Data Analysis (Quantification of mutant and wild-type alleles) D->E

Caption: Experimental workflow for EGFR T790M detection by ddPCR.

Detailed Methodology for ddPCR:

  • Reaction Setup: Prepare a reaction mixture containing ddPCR supermix, specific primers and fluorescently labeled probes for both the T790M mutant and wild-type EGFR alleles, and the extracted ctDNA.[19]

  • Droplet Generation: Use a droplet generator to partition the reaction mixture into approximately 20,000 water-in-oil droplets. Each droplet acts as an individual PCR reaction.

  • Thermal Cycling: Perform PCR amplification on a thermal cycler. The cycling conditions will depend on the specific primers and probes used.

  • Droplet Reading: After amplification, load the droplets into a droplet reader. The reader will analyze each droplet individually for the presence of fluorescence from the mutant and wild-type probes.[20]

  • Data Analysis: The software accompanying the ddPCR system will use Poisson statistics to calculate the absolute concentration of the T790M mutant and wild-type DNA copies in the original sample, allowing for the determination of the mutant allele frequency.[20]

EGFR T790M Mutation Detection by Amplification Refractory Mutation System (ARMS)-PCR

ARMS-PCR is another widely used method for the detection of known point mutations.

ARMS_PCR_Workflow A 1. Prepare Two PCR Reactions per Sample (One with mutant-specific primer, one with wild-type specific primer) B 2. Real-Time PCR Amplification (Monitor fluorescence in real-time) A->B C 3. Data Analysis (Compare amplification curves to determine mutation status) B->C

Caption: Experimental workflow for EGFR T790M detection by ARMS-PCR.

Detailed Methodology for ARMS-PCR:

  • Primer Design: Design allele-specific forward primers where the 3'-terminal nucleotide is complementary to either the wild-type or the T790M mutant sequence. A common reverse primer is also used.

  • Reaction Setup: For each DNA sample, set up two separate PCR reactions. One reaction will contain the wild-type specific primer, and the other will contain the mutant-specific primer. Both reactions will also contain the common reverse primer, a fluorescent probe or dye (e.g., SYBR Green), and the DNA sample.[21]

  • Real-Time PCR: Perform real-time PCR. The amplification of the target DNA is monitored in real-time by measuring the fluorescence signal at each cycle.

  • Data Analysis: Analyze the amplification plots (Ct values). A positive signal in the reaction with the mutant-specific primer indicates the presence of the T790M mutation. The relative abundance of the mutation can be estimated by comparing the Ct values of the mutant and wild-type reactions.

Conclusion

The presence of the EGFR T790M mutation is the critical predictive biomarker for a positive response to this compound in NSCLC patients who have progressed on earlier-generation EGFR TKIs. Clinical data for this compound demonstrates promising efficacy, comparable to the established third-generation TKI, Osimertinib, including in the challenging setting of CNS metastases. The choice of diagnostic assay for detecting EGFR mutations, whether from tissue or ctDNA, is crucial for accurate patient selection. The detailed protocols provided in this guide offer a foundation for researchers and clinicians to effectively identify patients who are most likely to benefit from treatment with this compound.

References

Rezivertinib Therapy: A Comparative Guide to Long-term Survival Outcomes in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rezivertinib's performance against other therapeutic alternatives for non-small cell lung cancer (NSCLC), supported by the latest experimental and clinical data. This compound (BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both primary EGFR-sensitizing mutations and the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] This document synthesizes long-term survival data, outlines key experimental methodologies, and visualizes the underlying biological pathways and trial designs.

Mechanism of Action: Targeting the EGFR Pathway

In NSCLC, specific mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to constitutive activation of the receptor's tyrosine kinase.[2][4] This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting uncontrolled cell proliferation and survival.[5][6] While early-generation TKIs are effective against these primary mutations, patients often develop resistance, with the T790M "gatekeeper" mutation accounting for approximately 60% of cases.[5][7]

This compound, like other third-generation TKIs, is engineered to selectively and irreversibly bind to the ATP-binding site of mutant EGFR, including the T790M variant, while sparing wild-type EGFR.[2][3][8] This selective inhibition blocks the hyperactive downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR Receptor (Wild-Type or Mutant) EGFR_Active Activated EGFR (Dimerized & Phosphorylated) - Exon19del, L858R - T790M Resistance EGFR->EGFR_Active Activation by Mutations Ligand EGF Ligand Ligand->EGFR Binding RAS RAS RAF RAF RAS->RAF PI3K PI3K AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation This compound This compound & Other 3rd-Gen TKIs This compound->EGFR_Active Inhibition EGFR_Active->RAS EGFR_Active->PI3K

Diagram 1. Simplified EGFR Signaling Pathway and TKI Inhibition.

Clinical Efficacy and Survival Outcomes

This compound has been evaluated in multiple clinical trials, demonstrating promising efficacy and a manageable safety profile in patients with EGFR T790M-mutated NSCLC.

This compound Clinical Trial Data

The tables below summarize key efficacy data from Phase I/II and the pivotal Phase III REZOR trial.

Table 1: Efficacy of this compound in EGFR T790M-Mutated NSCLC (Previously Treated)

EndpointPhase I Study (NCT03386955)[9]Phase IIb Study (NCT03812809)[1][10]
Patient Population Advanced NSCLC with T790M, progressed on prior EGFR TKILocally advanced/metastatic NSCLC with T790M, progressed on prior EGFR TKI
Number of Patients 172226
Objective Response Rate (ORR) 59.3% (95% CI: 51.6-66.7)64.6% (95% CI: 58.0-70.8)
Disease Control Rate (DCR) Not Reported89.8% (95% CI: 85.1-93.4)
Median Progression-Free Survival (PFS) 9.7 months (95% CI: 8.3-11.1)12.2 months (95% CI: 9.6-13.9)
Median Overall Survival (OS) Not Reported23.9 months (95% CI: 20.0-Not Calculable)
CNS ORR Not Reported69.0% (in patients with baseline brain lesions)
Median CNS PFS Not Reported16.5 months

Table 2: Efficacy of this compound in First-Line EGFR-Mutated NSCLC

EndpointPhase IIa Study[11]Phase III REZOR Trial (NCT03866499)[12][13]
Patient Population Locally advanced/metastatic NSCLC with EGFR mutation (1L)Locally advanced/metastatic NSCLC with EGFR mutation (1L)
Comparator Single-armGefitinib (250 mg/day)
Number of Patients 43184 (this compound arm)
Objective Response Rate (ORR) 83.7% (95% CI: 69.3-93.2)Not Reported
Median Progression-Free Survival (PFS) 20.7 months (95% CI: 13.8-24.8)19.3 months (95% CI: 13.8-22.1)
Median PFS (vs. Comparator) N/Avs. 9.6 months for Gefitinib (HR 0.48; p<0.0001)
Median Overall Survival (OS) Not MatureNot Mature (HR 0.85; p=0.29)

Comparative Analysis with Alternative Therapies

The primary competitors for this compound are other third-generation EGFR TKIs, most notably Osimertinib, which is a standard of care in many regions.[14] Lazertinib and Almonertinib (Aumolertinib) are also key alternatives.

Table 3: Comparative Efficacy of Third-Generation EGFR TKIs in T790M-Positive NSCLC (Second-Line Setting)

TherapyKey TrialORRMedian PFS (months)Median OS (months)
This compound Phase IIb[1][10]64.6%12.223.9
Osimertinib AURA371%10.126.8
Almonertinib APOLLO[15]68.9%12.3Not Reported
Lazertinib LASER201[16]54%9.519.8

Table 4: Comparative Efficacy of Third-Generation EGFR TKIs in EGFR-Mutated NSCLC (First-Line Setting)

TherapyKey TrialComparatorMedian PFS (months)Median OS (months)
This compound REZOR[12][13]Gefitinib19.3Not Mature
Osimertinib FLAURA[17]Gefitinib/Erlotinib18.938.6
Almonertinib AENEAS[18]Gefitinib19.3Not Reported
Aumolertinib ACHIEVE[19]Single-arm (high dose)20.5Not Reported

Note: Direct cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and follow-up times.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the protocols for a key this compound trial and a comparator trial.

Protocol: this compound Phase IIb Study (NCT03812809)[1][10]
  • Study Design: A multicenter, single-arm, open-label Phase IIb study.

  • Patient Population: Enrolled 226 patients with locally advanced or metastatic/recurrent NSCLC with centrally confirmed EGFR T790M mutation (via tumor tissue or plasma) who had progressed after first- or second-generation EGFR TKI therapy.

  • Treatment: Patients received this compound at a dose of 180 mg orally once daily. Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.

  • Primary Endpoint: Objective Response Rate (ORR) as assessed by a blinded independent central review (BICR) according to RECIST v1.1.

  • Secondary Endpoints: Included Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety. CNS efficacy was also evaluated.

Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis P1 Patient Population: - Locally Advanced/Metastatic NSCLC - Confirmed EGFR T790M Mutation - Progression on 1st/2nd Gen TKI Random Randomization (1:1) P1->Random T1 This compound Arm (n=184) 180 mg orally, once daily F1 Tumor Assessment (RECIST 1.1) T1->F1 Continue until progression or unacceptable toxicity T2 Gefitinib Arm (n=185) 250 mg orally, once daily T2->F1 Continue until progression or unacceptable toxicity Random->T1 Random->T2 E1 Primary Endpoint: Progression-Free Survival (PFS) (Masked Independent Central Review) F1->E1 E2 Secondary Endpoints: - Overall Survival (OS) - ORR, DCR, DoR - Safety (CTCAE) F1->E2

Diagram 2. Experimental Workflow for the Phase III REZOR Trial.
Protocol: Osimertinib FLAURA Study (NCT02296125)[17]

  • Study Design: A randomized, double-blind, Phase III trial.

  • Patient Population: Enrolled 556 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.

  • Treatment: Patients were randomized 1:1 to receive either Osimertinib (80 mg once daily) or a standard-of-care EGFR TKI (Gefitinib 250 mg or Erlotinib 150 mg once daily).

  • Primary Endpoint: Progression-Free Survival (PFS) assessed by the investigator.

  • Secondary Endpoints: Included Overall Survival (OS), ORR, DoR, DCR, and safety.

Safety and Tolerability Profile

The safety profile of this compound is generally manageable and consistent with the drug class. The most common treatment-related adverse events (TRAEs) are summarized below in comparison to alternatives.

Table 5: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)

Adverse EventThis compound (Phase IIb)[1]Osimertinib (FLAURA)[17]This compound (REZOR)[13]Gefitinib (REZOR)[13]
Patient Population 2L+ T790M+1L EGFRm1L EGFRm1L EGFRm
Overall Grade ≥3 TRAEs 19.9%22%23%23%
White Blood Cell Count Decreased Not specified (All grades: 27.9%)[10]---
Platelet Count Decreased Not specified (All grades: 23.0%)[10]<1%--
Neutropenia / Neutrophil Count Decreased 2.9%[9]1%--
Anemia Not specified (All grades: 22.6%)[10]2%--
Diarrhea -2%--
Interstitial Lung Disease (ILD) 0%<1%0.5% (1 death)0%
Alanine Aminotransferase (ALT) Increased -<1%-12%

Note: Frequencies of specific adverse events can vary significantly based on the trial, patient population (first-line vs. previously treated), and reporting standards.

Conclusion

This compound has demonstrated substantial clinical efficacy and a manageable safety profile for patients with EGFR-mutated NSCLC. In the second-line setting for T790M-positive patients, its performance in terms of ORR and PFS is comparable to other third-generation TKIs.[1][15] In the first-line setting, the REZOR trial established its superiority over the first-generation TKI Gefitinib, with a median PFS of 19.3 months, which is competitive with data from trials of other third-generation agents like Osimertinib and Almonertinib.[12][13]

While overall survival data from the first-line REZOR trial is not yet mature, the robust progression-free survival benefit positions this compound as a significant therapeutic option.[12] Its strong CNS efficacy is also a critical advantage, as brain metastases are a common complication in this patient population.[1][20] Future research will need to fully elucidate the mature overall survival data and explore mechanisms of resistance to this compound to inform subsequent lines of therapy.

References

Safety Operating Guide

Safe Handling and Disposal of Rezivertinib for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Rezivertinib. The following procedures outline the necessary personal protective equipment (PPE), operational handling, and disposal methods to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below. This information is critical for understanding the compound's physical characteristics during handling and experimentation.

PropertyValueSource
Molecular Formula C₂₇H₃₀N₆O₃PubChem[1]
Molecular Weight 486.6 g/mol PubChem[1]
CAS Number 1835667-12-3Cayman[2]
Hazard Ratings (NFPA) Health: 0, Fire: 0, Reactivity: 0Cayman[2]
GHS Classification Not classified as hazardousCayman[2]
Storage Temperature -20°C for long-term storage (months to years)MedKoo[3]

Operational Plan: Personal Protective Equipment and Handling

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is mandatory to minimize exposure and ensure personnel safety[2].

1. Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Not required under normal conditions of use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.

3. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Transfer: Handle as a solid powder. Avoid creating dust. Use a spatula for transfers. If weighing, do so in an enclosure or a fume hood to contain any airborne particles.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. For stock solutions, DMSO is a common solvent[4].

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As an investigational drug, all waste should be managed according to institutional guidelines and local regulations for chemical waste[5].

1. Waste Segregation:

  • Separate unused or expired this compound from other laboratory waste.

  • Collect all disposables that have come into direct contact with the compound (e.g., gloves, pipette tips, vials) in a designated, clearly labeled hazardous waste container.

2. Unused Product Disposal:

  • Do not dispose of this compound down the drain or in the regular trash[6].

  • For disposal of the pure compound or stock solutions, contact your institution's Environmental Health and Safety (EHS) office. They will arrange for collection and disposal via a licensed chemical waste vendor, typically through high-temperature incineration[5][7].

3. Contaminated Labware and PPE Disposal:

  • Place all contaminated solid waste (gloves, wipes, plasticware) into a sealed, labeled container (e.g., a dedicated waste bag or bin)[8].

  • This container should be collected by the EHS office for incineration as chemical waste[5].

4. Empty Containers:

  • Rinse empty original containers three times with a suitable solvent.

  • Scratch out or completely remove the label to protect proprietary information[6].

  • Dispose of the rinsed container in the regular trash or recycling, as per institutional policy.

Rezivertinib_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Compound Handling cluster_cleanup 3. Decontamination & Segregation cluster_waste_types Waste Types cluster_disposal 4. Disposal prep1 Review Safety Data Sheet (SDS) prep2 Assemble Required PPE: - Safety Glasses - Lab Coat - Nitrile Gloves prep1->prep2 prep3 Ensure Ventilated Workspace (Fume Hood Recommended) prep2->prep3 handle1 Wear Full PPE prep3->handle1 handle2 Weigh Solid in Ventilated Enclosure handle1->handle2 handle3 Prepare Solution in Fume Hood handle2->handle3 handle4 Conduct Experiment handle3->handle4 clean1 Decontaminate Work Surfaces handle4->clean1 clean2 Segregate Waste Streams waste_solid Contaminated Solids (Gloves, Tips, etc.) waste_liquid Unused Solutions waste_sharp Sharps disp1 Place Waste in Labeled, Sealed Containers waste_solid->disp1 waste_liquid->disp1 waste_sharp->disp1 disp2 Contact EHS for Pickup disp1->disp2 disp3 Incineration by Licensed Vendor disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.